PPY-A
説明
特性
IUPAC Name |
5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-26(2)22(27)16-8-14(10-23-11-16)15-9-18-19(13-25-21(18)24-12-15)17-6-4-5-7-20(17)28-3/h4-13H,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQRHHQPEMOLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=CC(=C1)C2=CC3=C(NC=C3C4=CC=CC=C4OC)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PPY-A: A Technical Guide to its Core Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPY-A is a potent, small-molecule inhibitor targeting the Abelson (Abl) family of non-receptor tyrosine kinases. This technical guide provides an in-depth overview of this compound, with a primary focus on its molecular target, the downstream signaling pathways affected, and the experimental methodologies used to characterize its activity. This compound has garnered significant interest in the field of oncology, particularly for its efficacy against mutations that confer resistance to first-generation tyrosine kinase inhibitors (TKIs).
The primary target of this compound is the Abl kinase. In the context of cancer, the most relevant form of this kinase is the constitutively active Bcr-Abl fusion protein. This oncoprotein is the hallmark of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL) cases. This compound is notably effective against both the wild-type Bcr-Abl kinase and the T315I mutant form. The T315I mutation, often referred to as the "gatekeeper" mutation, sterically hinders the binding of many TKIs, including imatinib, rendering them ineffective. This compound's ability to inhibit this resistant mutant makes it a valuable tool for research and a promising scaffold for the development of next-generation therapeutics for CML.[1][2]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Target Enzyme/Cell Line | Assay Type | IC50 (nM) | Reference |
| Wild-Type Abl Kinase | Enzymatic Assay | 20 | [1] |
| T315I Mutant Abl Kinase | Enzymatic Assay | 9 | [1] |
| Ba/F3 cells with Wild-Type Bcr-Abl | Cell-Based Proliferation | 390 | [1] |
| Ba/F3 cells with T315I Mutant Bcr-Abl | Cell-Based Proliferation | 180 | [1] |
Signaling Pathways
The Bcr-Abl oncoprotein drives leukemogenesis by activating a multitude of downstream signaling pathways that promote cell proliferation and survival while inhibiting apoptosis. This compound, by directly inhibiting the kinase activity of Bcr-Abl, effectively shuts down these aberrant signals. The diagram below illustrates the central role of Bcr-Abl and the key pathways it modulates.
Experimental Protocols
The characterization of this compound relies on robust biochemical and cell-based assays. The following are detailed protocols representative of those used to determine the inhibitory activity of this compound.
In Vitro Abl Kinase Inhibition Assay
This assay measures the direct inhibition of Abl kinase phosphorylation of a substrate peptide by this compound. The protocol outlined here is based on a common fluorescence resonance energy transfer (FRET) method.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme: Recombinant human Abl (wild-type or T315I mutant).
-
Substrate: A suitable peptide substrate for Abl kinase, labeled with a FRET pair (e.g., a europium-labeled antibody that binds the kinase and an Alexa Fluor 647-labeled tracer).
-
Inhibitor: this compound dissolved in 100% DMSO to create a stock solution, followed by serial dilutions in kinase buffer.
-
ATP: Adenosine triphosphate dissolved in water.
-
-
Assay Procedure:
-
To the wells of a low-volume 384-well plate, add 5 µL of the serially diluted this compound or DMSO for control.
-
Add 5 µL of a mixture containing the Abl kinase and the labeled peptide substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate using a microplate reader capable of time-resolved FRET. The signal is proportional to the amount of substrate phosphorylation.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each this compound concentration relative to the DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
Cell-Based Proliferation Assay
This assay determines the effect of this compound on the proliferation of cells whose growth is dependent on Bcr-Abl kinase activity.
Methodology:
-
Cell Culture:
-
Use Ba/F3 murine pro-B cells engineered to express either wild-type or T315I mutant Bcr-Abl. These cells are dependent on Bcr-Abl activity for their proliferation and survival.
-
Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
-
Assay Procedure:
-
Seed the Ba/F3 cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assess cell viability using a metabolic indicator dye such as Resazurin or a tetrazolium salt (e.g., MTT, XTT). For a Resazurin-based assay, add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (for Resazurin) or absorbance (for tetrazolium assays) using a microplate reader. The signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a potent dual inhibitor of wild-type and T315I mutant Abl kinase. Its ability to overcome the common resistance mechanism associated with the T315I mutation makes it a critical tool for studying CML and a valuable lead compound for the development of novel anti-leukemia therapies. The experimental protocols described herein provide a framework for the evaluation of this compound and other potential Abl kinase inhibitors, enabling researchers to further explore their therapeutic potential.
References
PPY-A: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent Abl Kinase Inhibitor.
Introduction
PPY-A is a potent, small-molecule inhibitor of both wild-type and T315I mutant Abl kinases, making it a significant compound of interest in the research and development of therapeutics for chronic myeloid leukemia (CML). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and pharmacology.
Chemical Structure and Properties
This compound, with the IUPAC name 5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide, is a heterocyclic compound with a molecular formula of C₂₂H₂₀N₄O₂ and a molecular weight of 372.42 g/mol .[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the handling, formulation, and experimental use of the compound.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀N₄O₂ | [1] |
| Molecular Weight | 372.42 g/mol | [1] |
| IUPAC Name | 5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylpyridine-3-carboxamide | [2] |
| CAS Number | 875634-01-8 | [1] |
| Appearance | Powder | [3] |
| Solubility | Soluble to 100 mM in DMSO | [3][4] |
| Storage | Store at -20°C | [4] |
| SMILES | CN(C)C(=O)C1=CN=CC(=C1)C2=CN=C3C(=C2)C(=CN3)C4=CC=CC=C4OC | [3] |
| InChIKey | GYQRHHQPEMOLKH-UHFFFAOYSA-N | [5] |
Table 1: Physicochemical Properties of this compound
Spectral Data
-
¹H and ¹³C NMR: The NMR spectra would be complex due to the number of aromatic and heterocyclic protons and carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic peaks for N-H, C=O (amide), C-N, and aromatic C-H and C=C stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve cleavage of the amide and ether linkages, as well as fragmentation of the heterocyclic rings.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of Abl kinases, including the T315I mutant which is resistant to many first and second-generation Abl kinase inhibitors.[1] Its primary mechanism of action is the inhibition of the constitutively active Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).
In Vitro Potency
The inhibitory activity of this compound against Abl kinases and Bcr-Abl transformed cells is summarized in Table 2.
| Target | IC₅₀ (nM) | Reference |
| Wild-type Abl kinase | 20 | [1] |
| T315I mutant Abl kinase | 9 | [1] |
| Ba/F3 cells (wild-type Abl) | 390 | [1] |
| Ba/F3 cells (Abl T315I mutant) | 180 | [1] |
Table 2: In Vitro Potency of this compound
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML through the activation of multiple downstream signaling pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. This compound, by inhibiting the kinase activity of Bcr-Abl, effectively blocks these downstream signals.
Figure 1: Bcr-Abl Signaling Pathway and Inhibition by this compound. This diagram illustrates the central role of the Bcr-Abl oncoprotein in activating key downstream signaling pathways that lead to the cancerous phenotype in CML. This compound directly inhibits the kinase activity of Bcr-Abl, thereby blocking these oncogenic signals.
Experimental Protocols
The following sections provide representative experimental protocols that can be adapted for the synthesis, characterization, and biological evaluation of this compound. These are intended as a starting point, and optimization may be required.
Illustrative Synthesis of a Pyrrolo[2,3-b]pyridine Core
A general approach to the synthesis of the pyrrolo[2,3-b]pyridine core, a key structural motif in this compound, often involves a multi-step sequence. A representative workflow is depicted below.
Figure 2: General Synthetic Workflow. This diagram outlines a common strategy for the synthesis of functionalized pyrrolo[2,3-b]pyridine derivatives.
Protocol: This is a generalized protocol and specific reagents, conditions, and purification methods would need to be developed for the synthesis of this compound.
-
Cyclization: A substituted aminopyridine is reacted with an appropriate α-haloketone in a suitable solvent (e.g., ethanol, DMF) often in the presence of a base (e.g., sodium bicarbonate) to form the pyrrolo[2,3-b]pyridine core. The reaction is typically heated to facilitate cyclization.
-
Functionalization: The core structure is then functionalized, for example, through halogenation at a specific position on the pyridine or pyrrole ring using a reagent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
-
Cross-Coupling: The functionalized core is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with an appropriate boronic acid or organostannane to introduce the desired aryl or heteroaryl substituents.
-
Amide Coupling: The final amide bond is typically formed by coupling the corresponding carboxylic acid with dimethylamine using a standard coupling agent such as HATU or EDC/HOBt.
-
Purification: The final product is purified using techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure compound.
-
Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Bcr-Abl Kinase Inhibition Assay
The inhibitory activity of this compound against Bcr-Abl kinase can be determined using an in vitro kinase assay. A general workflow for such an assay is provided below.
Figure 3: Bcr-Abl Kinase Assay Workflow. A typical workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagents: Recombinant Bcr-Abl kinase, a suitable peptide or protein substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site), ATP, this compound (dissolved in DMSO), kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter enzyme or fluorophore).
-
Assay Procedure:
-
Add assay buffer to the wells of a microtiter plate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Add a fixed concentration of Bcr-Abl kinase to each well.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, fluorescence polarization, or luminescence).
-
-
Data Analysis: The results are typically expressed as the percentage of kinase activity relative to the vehicle control. The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation/Cytotoxicity Assay
The effect of this compound on the proliferation and viability of Bcr-Abl-positive cells (e.g., K562 or Ba/F3 cells expressing Bcr-Abl) can be assessed using a cell-based assay.
Protocol:
-
Cell Culture: Maintain the Bcr-Abl-positive cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density.
-
Allow the cells to attach or acclimate for a few hours or overnight.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Assess cell viability or proliferation using a suitable method, such as:
-
MTT or XTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Trypan Blue Exclusion Assay: A direct count of viable and non-viable cells.
-
-
-
Data Analysis: The results are expressed as the percentage of cell viability or proliferation relative to the vehicle control. The IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value is determined by plotting the data on a dose-response curve.
Conclusion
This compound is a valuable research tool for studying the Bcr-Abl signaling pathway and for the preclinical evaluation of novel therapeutic strategies for CML. Its high potency against both wild-type and the clinically significant T315I mutant of Abl kinase underscores its potential. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with adaptable experimental protocols to facilitate its use in the laboratory. Further research into its in vivo efficacy, pharmacokinetic properties, and safety profile will be crucial in determining its therapeutic potential.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PubChemLite - 5-[3-(2-methoxyphenyl)-1h-pyrrolo[2,3-b]pyridin-5-yl]-n,n-dimethylpyridine-3-carboxamide (C22H20N4O2) [pubchemlite.lcsb.uni.lu]
In-Depth Technical Guide: Discovery and Synthesis of PPY-A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of PPY-A, a potent inhibitor of the Bcr-Abl tyrosine kinase, including the clinically significant T315I mutant. This compound, a pyrido[2,3-d]pyrimidine derivative, has demonstrated significant activity in both enzymatic and cellular assays, making it a compound of interest in the research of Chronic Myeloid Leukemia (CML). This document details the scientific background, discovery, detailed synthetic protocols, and biological activity of this compound. It is intended to serve as a core resource for researchers in oncology, medicinal chemistry, and drug development.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a critical target for CML therapy.
The development of tyrosine kinase inhibitors (TKIs), such as imatinib, has revolutionized the treatment of CML. However, the emergence of resistance, primarily through point mutations in the Abl kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation, in which threonine at position 315 is replaced by isoleucine, confers resistance to most first and second-generation TKIs by sterically hindering drug binding.
This guide focuses on this compound, a compound specifically designed to overcome this resistance mechanism.
Discovery of this compound
This compound was identified as a potent inhibitor of both wild-type and the T315I mutant of the Abl kinase. The discovery was reported by Tianjun Zhou and colleagues in a 2007 publication in Chemical Biology & Drug Design. The research focused on the crystal structure of the T315I mutant of the Abl kinase, which provided a structural basis for the rational design of inhibitors capable of binding to the mutated enzyme.
This compound, with the chemical name 5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-3-pyridinecarboxamide, emerged from these studies as a lead compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 5-[3-(2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethyl-3-pyridinecarboxamide |
| Molecular Formula | C₂₂H₂₀N₄O₂ |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 875634-01-8 |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the core pyrrolo[2,3-b]pyridine scaffold followed by functionalization. The following is a representative synthetic scheme based on established methods for related compounds.
Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the multi-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
The following protocol describes the synthesis of this compound, adapted from established procedures for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Step 1: Synthesis of the Pyrrolo[2,3-b]pyridine Core
-
Reaction Setup: A solution of a suitably substituted 2-aminopyridine and a 2-haloketone in a polar aprotic solvent (e.g., DMF or acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) are added to the mixture.
-
Cyclization: The reaction mixture is heated to reflux (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pyrrolo[2,3-b]pyridine intermediate.
Step 2: Suzuki Coupling for Arylation
-
Reaction Setup: The pyrrolo[2,3-b]pyridine intermediate, (2-methoxyphenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are combined in a mixture of toluene, ethanol, and water.
-
Reaction Conditions: The mixture is degassed and heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Work-up and Purification: After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the arylated intermediate.
Step 3: Amide Formation
-
Reaction Setup: The product from Step 2 is dissolved in a suitable solvent (e.g., DMF). A coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA) are added, followed by the addition of dimethylamine hydrochloride.
-
Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the Abl kinase, including the T315I mutant that is resistant to many other TKIs.
Quantitative Data: In Vitro Inhibition
| Target Enzyme/Cell Line | IC₅₀ (nM) |
| Wild-type Abl Kinase | 20 |
| T315I Mutant Abl Kinase | 9 |
| Ba/F3 cells with wild-type Bcr-Abl | 390 |
| Ba/F3 cells with T315I mutant Bcr-Abl | 180 |
Data sourced from multiple vendor websites referencing the primary literature.
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates several downstream signaling pathways that promote cell proliferation and inhibit apoptosis. This compound exerts its therapeutic effect by inhibiting the initial tyrosine kinase activity of Bcr-Abl, thereby blocking these downstream signals.
Caption: The inhibitory action of this compound on the Bcr-Abl signaling pathways.
Experimental Protocols
Abl Kinase Enzymatic Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound against Abl kinase.
-
Reagents and Materials:
-
Recombinant human Abl kinase (wild-type or T315I mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Assay Procedure:
-
Add 2.5 µL of kinase buffer containing the peptide substrate to each well of a 384-well plate.
-
Add 0.5 µL of this compound at various concentrations (typically a serial dilution) to the assay wells. A DMSO control is also included.
-
Add 2 µL of the recombinant Abl kinase solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Conclusion
This compound is a significant research compound in the field of CML, demonstrating potent inhibitory activity against both wild-type and the drug-resistant T315I mutant of Bcr-Abl kinase. Its discovery has provided valuable insights into the structural requirements for overcoming TKI resistance. The synthetic pathways and biological evaluation methods detailed in this guide offer a foundational resource for researchers working on the development of next-generation Bcr-Abl inhibitors. Further investigation and optimization of this and related compounds may lead to more effective therapies for CML patients who have developed resistance to current treatments.
PPY-A as a Potent Inhibitor for Chronic Myeloid Leukemia Research: A Technical Guide
Disclaimer: This technical guide synthesizes the current understanding of Chronic Myeloid Leukemia (CML) and the preclinical evaluation of BCR-ABL kinase inhibitors. The specific inhibitor, PPY-A, is used as a primary example based on available data. However, a comprehensive, peer-reviewed research paper detailing the extensive preclinical evaluation of this compound in CML was not identified in the public domain at the time of this writing. Therefore, the experimental protocols provided are based on established methodologies for evaluating similar tyrosine kinase inhibitors (TKIs) in CML research.
Introduction to Chronic Myeloid Leukemia and the Role of BCR-ABL
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1][2][3] This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase. This oncoprotein is the primary driver of CML pathogenesis, leading to uncontrolled cell proliferation and reduced apoptosis.[1][3]
Targeted therapy with tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment.[4][5][6][7] However, the emergence of resistance, particularly due to mutations in the ABL kinase domain, remains a clinical challenge.[4][8][9] The T315I "gatekeeper" mutation is notoriously resistant to first and second-generation TKIs.[9][10] This necessitates the development of novel inhibitors that can effectively target both wild-type and mutated forms of BCR-ABL.
This compound has been identified as a potent inhibitor of both wild-type and T315I mutant Abl kinases, making it a compound of significant interest for CML research.[11] This guide provides a technical overview of the preclinical evaluation of a this compound-like inhibitor for CML, including its mechanism of action, quantitative data, and detailed experimental protocols.
This compound: A Dual Inhibitor of Wild-Type and T315I Mutant BCR-ABL
This compound demonstrates potent inhibitory activity against both the wild-type Abl kinase and its T315I mutant form, which is a common cause of resistance to many established TKIs.[11] Its efficacy has also been demonstrated in cellular models.[11]
Quantitative Data for this compound Inhibition
The following tables summarize the in vitro inhibitory activity of this compound.
| Target Enzyme | IC50 (nM) | Reference |
| Wild-Type Abl Kinase | 20 | [11] |
| T315I Mutant Abl Kinase | 9 | [11] |
Table 1: Enzymatic Inhibition of Abl Kinase by this compound. This table shows the half-maximal inhibitory concentration (IC50) of this compound against purified wild-type and T315I mutant Abl kinase.
| Cell Line Model | IC50 (nM) | Reference |
| Ba/F3 cells transformed with wild-type Abl | 390 | [11] |
| Ba/F3 cells transformed with Abl T315I mutant | 180 | [11] |
Table 2: Cellular Inhibition by this compound. This table presents the IC50 values of this compound in Ba/F3 murine pro-B cells engineered to express either wild-type or T315I mutant BCR-ABL, demonstrating its cell-based activity.
Core Signaling Pathway in CML and Mechanism of this compound Action
The constitutively active BCR-ABL kinase activates a cascade of downstream signaling pathways crucial for CML cell proliferation and survival. A key pathway involves the Signal Transducer and Activator of Transcription 5 (STAT5). BCR-ABL can directly phosphorylate and activate STAT5, which then translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and apoptosis inhibition.
This compound, by inhibiting the kinase activity of BCR-ABL, is expected to block this downstream signaling. This would lead to a reduction in STAT5 phosphorylation and a subsequent decrease in the expression of its target genes, ultimately inducing apoptosis in CML cells.
Experimental Protocols for Preclinical Evaluation
The following sections detail the methodologies for key experiments to evaluate a this compound-like inhibitor in CML research.
Cell Viability/Cytotoxicity Assay
This assay determines the concentration of the inhibitor required to reduce the viability of CML cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in various CML cell lines.
Materials:
-
CML cell lines (e.g., K562 for wild-type BCR-ABL, KCL22-B8 for T315I mutant).
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well opaque-walled plates.
Protocol:
-
Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using a dose-response curve fitting software.
Western Blot Analysis for Target Engagement
This method is used to confirm that the inhibitor is hitting its intended target (BCR-ABL) and modulating downstream signaling pathways.
Objective: To assess the effect of this compound on the phosphorylation status of BCR-ABL and its downstream target, STAT5.
Materials:
-
CML cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[12]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-BCR-ABL, anti-BCR-ABL, anti-phospho-STAT5, anti-STAT5, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
Protocol:
-
Treat CML cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Clonogenic Assay for Long-Term Survival
This assay assesses the ability of single cells to form colonies after treatment, providing insight into the long-term cytostatic or cytotoxic effects of the inhibitor.[2][17][18][19]
Objective: To evaluate the effect of this compound on the colony-forming ability of CML progenitor cells.
Materials:
-
CML cells.
-
Methylcellulose-based medium (e.g., MethoCult™).
-
This compound.
-
35 mm culture dishes.
Protocol:
-
Treat CML cells with this compound at various concentrations for 24 hours.
-
Wash the cells to remove the compound.
-
Resuspend the cells in culture medium and count them.
-
Mix a low number of cells (e.g., 500-1000 cells) into the methylcellulose-based medium containing the same concentration of this compound as the pretreatment.
-
Plate the cell-methylcellulose mixture into 35 mm dishes.
-
Incubate the dishes for 10-14 days at 37°C in a humidified 5% CO2 incubator until colonies are visible.
-
Count the number of colonies (defined as a cluster of >50 cells) under a microscope.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
In Vivo Efficacy Studies
To assess the therapeutic potential of a this compound-like inhibitor in a living organism, a CML mouse model is utilized.[5][20][21][22][23]
Objective: To evaluate the anti-leukemic activity and tolerability of this compound in a murine model of CML.
Model: A common model involves the intravenous injection of CML cells (e.g., K562 or Ba/F3-T315I) into immunodeficient mice (e.g., NOD/SCID or NSG mice).
Protocol:
-
Inject a defined number of CML cells intravenously into immunodeficient mice.
-
Allow the leukemia to establish for a set period (e.g., 7 days).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) and the vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage) on a defined schedule.
-
Monitor the mice regularly for signs of toxicity (e.g., weight loss, changes in behavior).
-
Monitor disease progression by measuring tumor burden (e.g., through bioluminescence imaging if cells are luciferase-tagged) and/or peripheral blood analysis.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues (e.g., bone marrow, spleen) for further analysis (e.g., flow cytometry, histology).
-
Analyze survival data using Kaplan-Meier curves.
Experimental and Logical Workflows
The evaluation of a novel inhibitor like this compound follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
This compound represents a promising class of dual wild-type and T315I mutant BCR-ABL inhibitors for the treatment of CML. The technical guide outlined above provides a comprehensive framework for the preclinical evaluation of such compounds. Through a systematic approach encompassing in vitro characterization of potency and mechanism, followed by in vivo assessment of efficacy and tolerability, researchers can thoroughly investigate the therapeutic potential of novel inhibitors like this compound and pave the way for their potential clinical development. Further published research on this compound will be crucial to fully elucidate its specific biological effects and therapeutic promise in CML.
References
- 1. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Disease Progression and Resistance to Tyrosine Kinase Inhibitor Therapy in Chronic Myeloid Leukemia: An Update [mdpi.com]
- 4. BCR-ABL tyrosine kinase inhibitors in the treatment of Philadelphia chromosome positive chronic myeloid leukemia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors in the treatment of chronic phase CML: strategies for frontline decision-making - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 8. longdom.org [longdom.org]
- 9. Targeted therapy and the T315I mutation in Philadelphia-positive leukemias | Haematologica [haematologica.org]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. medchemexpress.com [medchemexpress.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. bio-rad.com [bio-rad.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. PP2A-activating drugs selectively eradicate TKI-resistant chronic myeloid leukemic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Digital PCR for BCR-ABL1 Quantification in CML: Current Applications in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mouse models as tools to understand and study BCR-ABL1 diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of PPY-A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro biological activity of PPY-A (CAS 875634-01-8), a potent dual inhibitor of wild-type and T315I mutant Bcr-Abl kinase. This document outlines the key molecular interactions, cellular effects, and the underlying signaling pathways modulated by this compound, making it a crucial resource for professionals in oncology and drug development.
Core Biological Activity of this compound
This compound is a synthetic small molecule that has demonstrated significant inhibitory activity against the Bcr-Abl tyrosine kinase. The fusion protein Bcr-Abl is the hallmark of chronic myeloid leukemia (CML), driving uncontrolled cell proliferation and survival. A critical challenge in CML therapy is the emergence of resistance mutations, most notably the T315I "gatekeeper" mutation, which renders many first and second-generation tyrosine kinase inhibitors (TKIs) ineffective. This compound has been specifically shown to overcome this resistance by potently inhibiting both the wild-type and the T315I mutant forms of the Bcr-Abl kinase.
Quantitative Analysis of this compound Inhibitory Activity
The in vitro potency of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against Bcr-Abl kinase and Bcr-Abl-expressing cell lines.
| Target | Assay Type | IC50 (nM) |
| Wild-type Abl kinase | Biochemical Kinase Assay | 20 |
| T315I mutant Abl kinase | Biochemical Kinase Assay | 9 |
| Ba/F3 cells (wild-type Bcr-Abl) | Cell Proliferation Assay | 390 |
| Ba/F3 cells (T315I mutant Bcr-Abl) | Cell Proliferation Assay | 180 |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of the constitutively active Bcr-Abl tyrosine kinase. This inhibition blocks the downstream signaling cascades that are crucial for the survival and proliferation of CML cells.
Bcr-Abl Signaling Cascade
Bcr-Abl activates a multitude of downstream pathways, including the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[1] These pathways collectively promote cell cycle progression, inhibit apoptosis, and alter cell adhesion. Key substrates that are directly phosphorylated by Bcr-Abl and serve as critical nodes in its signaling network include STAT5 and CrkL.[2][3] this compound, by binding to the ATP-binding site of the Bcr-Abl kinase domain, prevents the phosphorylation of these downstream effectors, thereby shutting down these pro-leukemic signals.[4]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the biological activity of this compound.
In Vitro Bcr-Abl Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant Bcr-Abl kinase.
Materials:
-
Recombinant wild-type and T315I mutant Bcr-Abl kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Peptide substrate (e.g., biotin-EAIYAAPFAKKK-amide)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the this compound dilutions or DMSO (vehicle control).
-
Add the recombinant Bcr-Abl kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.[5]
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of Bcr-Abl-expressing cells.
Materials:
-
Bcr-Abl positive cell lines (e.g., K562, Ba/F3-WT, Ba/F3-T315I)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.[6]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration relative to the DMSO control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis in CML cells following treatment with this compound.
Materials:
-
CML cell line (e.g., K562)
-
This compound stock solution in DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed K562 cells and treat with various concentrations of this compound for 24-48 hours. Include a DMSO vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis of Bcr-Abl Substrate Phosphorylation
This technique is used to detect the phosphorylation status of key Bcr-Abl downstream targets, such as STAT5 and CrkL, in response to this compound treatment.
Materials:
-
CML cell line (e.g., K562)
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5, anti-phospho-CrkL, anti-total-CrkL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat K562 cells with this compound for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-STAT5) or a housekeeping protein.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating this compound's in vitro activity and the logical relationship of its effects.
References
- 1. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
PPY-A: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the kinase selectivity profile of PPY-A, a potent inhibitor of the Abl kinase. This compound has demonstrated significant efficacy against both wild-type Abl and its clinically relevant T315I mutant, a common mechanism of resistance to first-generation Abl inhibitors in the treatment of chronic myeloid leukemia (CML). This document summarizes the available quantitative data, presents a representative experimental protocol for assessing its inhibitory activity, and visualizes the relevant signaling pathway and experimental workflow.
This compound Kinase Inhibition Profile
This compound exhibits high potency against its primary targets, the wild-type Abl and the T315I mutant Abl kinases. The half-maximal inhibitory concentration (IC50) values are in the low nanomolar range, indicating a strong inhibitory effect.[1] While a comprehensive kinome scan profiling this compound against a broad panel of kinases is not publicly available, the existing data clearly establishes its role as a powerful Abl inhibitor.
| Kinase Target | IC50 (nM) |
| Abl (wild-type) | 20 |
| Abl (T315I mutant) | 9 |
Table 1: IC50 values of this compound against wild-type and T315I mutant Abl kinase.[1]
Experimental Protocols
The following is a representative protocol for a biochemical kinase assay to determine the IC50 values of an inhibitor like this compound against Abl kinase. This protocol is based on established methodologies for in vitro kinase assays.
Objective: To determine the in vitro inhibitory activity of this compound against purified Abl kinase.
Materials:
-
Purified recombinant Abl kinase (wild-type or T315I mutant)
-
Biotinylated peptide substrate specific for Abl kinase
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent ADP-Glo™ Kinase Assay
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).
-
Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the assay buffer, the biotinylated peptide substrate, and the purified Abl kinase.
-
Initiation of Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Prepare an ATP solution in assay buffer at a concentration close to the Km for Abl kinase. Add 10 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination and Signal Detection (Using Kinase-Glo®):
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The amount of ATP remaining in the well is inversely correlated with the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Bcr-Abl Signaling Pathway
The primary target of this compound, the Bcr-Abl fusion protein, is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia. It activates a number of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity of a kinase inhibitor like this compound.
References
The Role of PPY-A in Overcoming the T315I "Gatekeeper" Mutation in BCR-ABL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of the T315I mutation in the BCR-ABL kinase domain represents a significant clinical challenge in the treatment of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth analysis of PPY-A, a potent pyrrolopyridine inhibitor, and its remarkable efficacy in overcoming this resistance. Through a unique binding mechanism, this compound effectively inhibits the constitutively active T315I-mutant BCR-ABL kinase, offering a promising therapeutic strategy. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows.
The Challenge of the T315I Mutation
The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, produces the BCR-ABL fusion protein. This oncoprotein possesses constitutively active tyrosine kinase activity, driving the hyper-proliferation of hematopoietic cells characteristic of CML. While TKIs like imatinib have revolutionized CML treatment, their efficacy is often compromised by the development of resistance mutations in the ABL kinase domain.
The T315I mutation, a substitution of threonine with a bulkier isoleucine at the "gatekeeper" residue 315, is particularly problematic. This substitution sterically hinders the binding of ATP-competitive inhibitors, such as imatinib and dasatinib, to the kinase's ATP-binding pocket, rendering them ineffective.[1]
This compound: A Novel Approach to T315I Inhibition
This compound is a potent inhibitor of both wild-type and T315I mutant Abl kinases.[2] Its design circumvents the resistance mechanism conferred by the T315I mutation.
Mechanism of Action
Crystallographic studies of this compound in complex with the T315I mutant of the Abl kinase domain reveal its unique binding mode.[1][3] Unlike imatinib and dasatinib, this compound does not occupy the hydrophobic pocket located behind the gatekeeper residue.[1] This allows it to avoid the steric clash with the bulky isoleucine side chain at position 315. Furthermore, this compound establishes augmented contacts with the glycine-rich loop of the kinase domain.[1] This distinct binding orientation is critical for its potent inhibition of the T315I mutant.
Quantitative Efficacy Data
The following tables summarize the in vitro potency of this compound and its close analog, ponatinib (AP24534), against wild-type and T315I mutant BCR-ABL. Ponatinib is a clinically approved drug that shares a similar mechanism of action and provides a valuable reference for the potential of this compound.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| This compound | Wild-type Abl | 20[2] |
| This compound | T315I Abl | 9[2] |
| Ponatinib | Wild-type Abl | 0.37[4] |
| Ponatinib | T315I Abl | 2.0[4] |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | IC50 (nM) |
| This compound | Ba/F3 (Wild-type Abl) | 390[2] |
| This compound | Ba/F3 (T315I Abl) | 180[2] |
| Ponatinib | Ba/F3 (Wild-type BCR-ABL) | 0.5 |
| Ponatinib | Ba/F3 (T315I BCR-ABL) | 11 |
Table 3: In Vivo Efficacy of Ponatinib in T315I Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Increased Survival |
| Vehicle Control | - | - | - |
| Ponatinib | 10 | Significant | Yes[5] |
| Ponatinib | 30 | Dose-dependent | More than twofold[5] |
Signaling Pathways and Experimental Workflows
BCR-ABL Signaling and this compound Inhibition
BCR-ABL activation leads to the phosphorylation of numerous downstream substrates, activating signaling pathways crucial for cell proliferation and survival, including the JAK/STAT and RAS/MAPK pathways. This compound, by inhibiting the kinase activity of BCR-ABL, blocks the phosphorylation of key downstream effectors like STAT5 and CrkL.[6]
BCR-ABL T315I signaling and this compound inhibition.
Preclinical Evaluation Workflow
The preclinical assessment of this compound's efficacy against the T315I mutation follows a structured workflow, from initial biochemical assays to in vivo animal models.
Preclinical workflow for evaluating this compound.
Detailed Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against wild-type and T315I mutant Abl kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution of recombinant human Abl (wild-type or T315I mutant) in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).
-
Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP in kinase reaction buffer.
-
Prepare serial dilutions of this compound in kinase reaction buffer with 1% DMSO.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilutions or vehicle control (1% DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of Ba/F3 cells expressing either wild-type or T315I mutant BCR-ABL.
-
Cell Culture:
-
Culture Ba/F3 cells expressing either wild-type or T315I mutant BCR-ABL in appropriate growth medium.
-
-
Assay Procedure:
-
Seed the Ba/F3 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium.
-
Prepare serial dilutions of this compound in growth medium.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
-
Western Blot Analysis of BCR-ABL Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of BCR-ABL and its downstream targets.
-
Cell Treatment and Lysis:
-
Treat Ba/F3 T315I cells with varying concentrations of this compound for 2-4 hours.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-BCR-ABL (Tyr245), total BCR-ABL, phospho-STAT5 (Tyr694), total STAT5, phospho-CrkL (Tyr207), and total CrkL overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
In Vivo Xenograft Mouse Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound. (Adapted from studies on Ponatinib).[5]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
-
Cell Implantation:
-
Subcutaneously inject 5-10 x 10⁶ Ba/F3 T315I cells into the flank of each mouse.
-
-
Treatment:
-
Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) or vehicle control orally once daily.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the survival of the mice.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, tumors can be harvested for western blot analysis of target phosphorylation.
-
Conclusion
This compound represents a significant advancement in the development of inhibitors targeting the T315I "gatekeeper" mutation in BCR-ABL. Its unique binding mechanism, which circumvents the steric hindrance that renders earlier-generation TKIs ineffective, has been validated through structural and biochemical studies. The potent in vitro activity of this compound, supported by the extensive preclinical and clinical data of its close analog ponatinib, underscores its therapeutic potential for CML patients who have developed resistance to standard therapies. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and development of this compound and other next-generation inhibitors designed to overcome TKI resistance.
References
- 1. Crystal structure of the T315I mutant of AbI kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2Z60: Crystal Structure of the T315I Mutant of Abl kinase bound with this compound [ncbi.nlm.nih.gov]
- 4. Potential of ponatinib to treat chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
PPY-A: A Novel Kinase Inhibitor with Therapeutic Potential in Oncology
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The landscape of cancer therapy is continuously evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Among these, kinase inhibitors have emerged as a cornerstone of precision oncology. This whitepaper provides an in-depth technical overview of PPY-A, a potent inhibitor of Abl kinases, and also explores a distinct peptide, PPY, derived from Porphyra yezoensis, which has demonstrated anti-cancer properties through a different mechanism. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the available data, experimental methodologies, and the core signaling pathways involved.
This compound: An Abl Kinase Inhibitor for Chronic Myeloid Leukemia (CML)
This compound has been identified as a potent inhibitor of both wild-type and the T315I mutant of Abl kinases, which are central to the pathology of Chronic Myeloid Leukemia (CML). The T315I mutation confers resistance to many first and second-generation Abl kinase inhibitors, making this compound a promising candidate for overcoming this clinical challenge.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound has been quantified through biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (nM) | Reference |
| Wild-type Abl kinase | Biochemical | 20 | [1] |
| T315I mutant Abl kinase | Biochemical | 9 | [1] |
| Ba/F3 cells (wild-type Abl) | Cell-based | 390 | [1] |
| Ba/F3 cells (T315I mutant Abl) | Cell-based | 180 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the constitutive kinase activity of the Bcr-Abl fusion protein. This oncoprotein drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways. By blocking the ATP-binding site of the Abl kinase domain, this compound effectively shuts down these pro-cancerous signals. The key downstream pathways affected by Bcr-Abl inhibition include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[2][3][4][5]
Experimental Protocols
A common method for determining the IC50 of a kinase inhibitor in a biochemical assay is a radiometric assay using a peptide substrate.
-
Reaction Setup : Prepare a reaction mixture containing the purified Abl kinase (wild-type or T315I mutant), a peptide substrate (e.g., Abltide), and a buffer with magnesium chloride.
-
Inhibitor Addition : Add serially diluted concentrations of this compound to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP, including a radiolabeled ATP (e.g., γ-³²P-ATP).
-
Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).
-
Reaction Termination and Substrate Capture : The reaction is stopped, and the phosphorylated substrate is captured, often by spotting the reaction mixture onto phosphocellulose paper which binds the peptide substrate.
-
Washing : The phosphocellulose paper is washed to remove unincorporated radiolabeled ATP.
-
Quantification : The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[6]
The inhibitory effect of this compound on cell proliferation is typically assessed using a cell viability assay, such as the MTT or MTS assay.
-
Cell Seeding : Ba/F3 cells, which are dependent on IL-3 for survival and can be engineered to express Bcr-Abl, are seeded in 96-well plates.
-
Compound Treatment : The cells are treated with a range of concentrations of this compound. Control wells with untreated cells and vehicle-treated cells are included.
-
Incubation : The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.
-
Viability Reagent Addition : A viability reagent (e.g., MTT or MTS) is added to each well. Viable cells will metabolize the reagent into a colored formazan product.
-
Incubation : The plates are incubated for a further 2-4 hours to allow for the color change to develop.
-
Measurement : The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability at each this compound concentration relative to the control. The IC50 value is determined by plotting the data and fitting it to a dose-response curve.[7]
PPY: A Peptide from Porphyra yezoensis with Anti-Cancer Activity
A distinct entity, a peptide also designated as PPY, has been isolated from the red alga Porphyra yezoensis. This peptide has demonstrated anti-cancer properties in breast cancer cells through a mechanism different from that of the Abl kinase inhibitor this compound.
In Vitro Effects on MCF-7 Breast Cancer Cells
Studies have shown that the PPY peptide can induce apoptosis and cell cycle arrest in the MCF-7 human breast cancer cell line.[8][9]
Mechanism of Action and Signaling Pathway
The anti-cancer effects of the PPY peptide are mediated through the inhibition of the Insulin-like Growth Factor I Receptor (IGF-IR) signaling pathway.[8] The IGF-IR pathway is a critical regulator of cell growth, proliferation, and survival in many cancers, including breast cancer.[10][11][12][13][14] Inhibition of this pathway by the PPY peptide leads to downstream effects that culminate in cell cycle arrest and apoptosis.
Experimental Protocols
The effect of the PPY peptide on the proliferation of MCF-7 cells can be determined using various colorimetric or fluorometric assays.
-
Cell Culture : MCF-7 cells are maintained in a suitable growth medium, often supplemented with fetal bovine serum.[15][16]
-
Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment : The growth medium is replaced with a medium containing various concentrations of the PPY peptide. Appropriate controls are included.
-
Incubation : The cells are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Quantification of Proliferation : Cell proliferation is assessed using assays such as MTT, MTS, or resazurin-based assays, which measure metabolic activity as an indicator of cell viability and number.
-
Data Analysis : The results are expressed as a percentage of the control, and dose-response curves are generated to determine the inhibitory concentration.[17][18][19]
Flow cytometry with a DNA-intercalating dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.
-
Cell Treatment : MCF-7 cells are treated with the PPY peptide for a specified duration.
-
Cell Harvesting : Both adherent and floating cells are collected.
-
Fixation : The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the cellular structures.
-
Staining : The fixed cells are treated with RNase to prevent the staining of RNA and then stained with a saturating concentration of propidium iodide.[20][21][22][23][24]
-
Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Analysis : The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The induction of apoptosis can be quantitatively assessed by flow cytometry using Annexin V and propidium iodide co-staining.
-
Cell Treatment : MCF-7 cells are treated with the PPY peptide.
-
Cell Harvesting : Cells are harvested, including any floating cells from the supernatant.
-
Staining : The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a vital dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis.[25][26][27][28][29]
-
Flow Cytometry : The stained cells are analyzed by flow cytometry.
-
Data Analysis : The cell population is resolved into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Conclusion
This whitepaper has provided a detailed technical overview of two distinct potential anti-cancer agents, this compound and the PPY peptide. This compound, as a potent Abl kinase inhibitor, holds significant promise for the treatment of CML, particularly in cases of acquired resistance. The PPY peptide from Porphyra yezoensis represents an interesting natural product with a different mechanism of action, targeting the IGF-IR signaling pathway in breast cancer. Further preclinical and in vivo studies are warranted for both compounds to fully elucidate their therapeutic potential and advance them through the drug development pipeline. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers in the field of oncology drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Diversity of insulin and IGF signaling in breast cancer: implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Function of the IGF-I receptor in breast cancer - ProQuest [proquest.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Tyrosine kinase signalling in breast cancer: Insulin-like growth factors and their receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Insulin-like Growth Factor Signaling Pathway in Breast Cancer: An Elusive Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. assaygenie.com [assaygenie.com]
- 24. cancer.wisc.edu [cancer.wisc.edu]
- 25. benchchem.com [benchchem.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 27. Study on apoptosis effect of human breast cancer cell MCF-7 induced by lycorine hydrochloride via death receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. scispace.com [scispace.com]
initial studies on PPY-A toxicity and safety
An In-depth Technical Guide to the Initial Studies on PPY-A Toxicity and Safety
Introduction to this compound
This compound is a potent, small-molecule inhibitor of the Abelson (Abl) tyrosine kinase. It demonstrates significant activity against both the wild-type Abl kinase and its T315I mutant form. The T315I mutation, often referred to as the "gatekeeper" mutation, confers resistance to many first and second-generation Abl kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML). The constitutive activation of the BCR-ABL fusion protein is the primary driver of CML. This compound's ability to inhibit the T315I mutant makes it a compound of significant interest for research in overcoming therapeutic resistance in CML.
As with any potential therapeutic agent, a thorough evaluation of its toxicity and safety profile is critical. This guide summarizes the initial preclinical data on this compound and outlines the standard toxicological assessments required for such a compound during drug development.
In Vitro Potency and Cytotoxicity
The primary assessment of this compound's activity is derived from in vitro enzymatic and cell-based assays. These studies are fundamental to establishing its potency and selectivity.
Quantitative Data Summary
The inhibitory concentration (IC50) is a key measure of a drug's potency. The available data for this compound is summarized below.
| Target/Cell Line | Assay Type | IC50 Value |
| Wild-Type Abl Kinase | Enzymatic Assay | 20 nM |
| T315I Mutant Abl Kinase | Enzymatic Assay | 9 nM |
| Ba/F3 cells (Wild-Type Abl) | Cell Proliferation | 390 nM |
| Ba/F3 cells (Abl T315I Mutant) | Cell Proliferation | 180 nM |
Experimental Protocol: Ba/F3 Cell Proliferation Assay
The Ba/F3 cell line is an interleukin-3 (IL-3) dependent murine pro-B cell line. When transformed to express the BCR-ABL oncogene, these cells become IL-3 independent, as their proliferation and survival are now driven by the BCR-ABL kinase. This model is a standard for screening BCR-ABL inhibitors.
-
Cell Culture: Ba/F3 cells stably expressing either wild-type BCR-ABL or the T315I mutant are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Unlike the parental line, these cells are cultured without IL-3.
-
Assay Procedure:
-
Cells are seeded into 96-well microplates at a density of approximately 1 x 10⁴ cells per well.
-
This compound is serially diluted to various concentrations and added to the wells. Control wells receive a vehicle (e.g., DMSO) only.
-
The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell viability/proliferation is assessed using a colorimetric or luminescent assay. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial reductase activity in viable cells. Alternatively, assays like CellTiter-Glo® measure ATP content as an indicator of cell viability.
-
-
Data Analysis: The absorbance or luminescence values are plotted against the concentration of this compound. The IC50 value is calculated as the concentration of the compound that inhibits cell proliferation by 50% compared to the vehicle control.
Visualization: General In Vitro Cytotoxicity Workflow
Mechanism of Action and Associated Signaling Pathways
This compound exerts its effect by inhibiting the BCR-ABL kinase. This oncoprotein drives CML by activating a complex network of downstream signaling pathways that promote cell proliferation and inhibit apoptosis (programmed cell death).[1][2][3] Understanding this pathway is crucial for predicting both on-target efficacy and potential toxicities.
Key pathways activated by BCR-ABL include:
-
RAS/MAPK Pathway: This pathway is central to regulating cell growth, proliferation, and differentiation.[3]
-
PI3K/AKT/mTOR Pathway: This cascade is a critical mediator of cell survival, blocking apoptotic signals.[2][4]
-
JAK/STAT Pathway: Constitutive activation of this pathway contributes to cytokine-independent growth and survival of leukemic cells.[2][5]
Visualization: BCR-ABL Signaling Pathway
Standard Preclinical Genotoxicity Assessment
While specific genotoxicity data for this compound is not publicly available, a standard battery of tests is required by regulatory agencies to assess a compound's potential to cause genetic damage.[6][7] No single test can detect all genotoxic mechanisms, so a combination of in vitro and in vivo assays is used.[6][8]
The Standard Test Battery
-
Bacterial Reverse Mutation Assay (Ames Test):
-
Principle: This in vitro assay uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with mutations in genes required to synthesize an essential amino acid (e.g., histidine). It tests the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Methodology: The bacterial strains are exposed to this compound at various concentrations, both with and without an external metabolic activation system (S9 mix), which simulates mammalian metabolism. The number of revertant colonies is counted and compared to negative controls.
-
-
In Vitro Mammalian Cell Cytogenetic Assay:
-
Principle: This test evaluates the potential of a compound to induce chromosomal damage in cultured mammalian cells (e.g., human peripheral blood lymphocytes, Chinese Hamster Ovary (CHO) cells).
-
Endpoints: The primary endpoint is chromosomal aberrations (changes in the structure or number of chromosomes). An alternative is the in vitro micronucleus test, which detects small, extranuclear bodies (micronuclei) formed from chromosome fragments or whole chromosomes left behind during cell division.
-
-
In Vivo Genotoxicity Assay:
-
Principle: This assay assesses genotoxicity in a whole animal model, typically rodents, accounting for the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Methodology: The most common assay is the rodent bone marrow micronucleus test.[9] Animals are administered this compound, and after an appropriate exposure time, bone marrow cells are collected. The frequency of micronucleated immature erythrocytes is measured and compared to a vehicle-treated control group.
-
Visualization: Preclinical Genotoxicity Testing Workflow
In Vivo Toxicity Studies
No specific in vivo toxicity studies for this compound have been identified in the public domain. However, preclinical development would necessitate a series of animal studies to characterize its safety profile before any human trials could be initiated.
Acute Toxicity Studies
-
Objective: To determine the effects of a single high dose of the compound and to identify the maximum tolerated dose (MTD).
-
Protocol: The study typically uses two mammalian species (one rodent, one non-rodent). The compound is administered via the intended clinical route (e.g., orally). Animals are given a single dose and observed for 14 days for signs of toxicity, morbidity, and mortality.
Repeated-Dose Toxicity Studies
-
Objective: To characterize the toxicological profile of the compound following repeated administration over a longer period (e.g., 28 or 90 days). These studies help identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Protocol: this compound would be administered daily to two species (one rodent, one non-rodent) at multiple dose levels. Throughout the study, animals are monitored for clinical signs, body weight changes, and food consumption. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis, followed by a full necropsy and histopathological examination of all major organs.
Conclusion
The initial data on this compound establish it as a potent dual inhibitor of wild-type and T315I mutant BCR-ABL kinase in in vitro settings. Its low nanomolar IC50 values against the resistant T315I mutant highlight its potential as a research tool and a lead compound for CML therapeutics.
However, the publicly available information represents only the first step in a comprehensive safety evaluation. To advance this compound toward clinical development, a rigorous preclinical toxicology program is essential. This would involve a full battery of in vitro and in vivo genotoxicity studies, acute and repeated-dose in vivo toxicity studies in two species, and safety pharmacology assessments to investigate potential effects on the cardiovascular, respiratory, and central nervous systems. The collective results of these studies would be required to establish a preliminary safety profile and determine a safe starting dose for potential Phase I clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genotoxicity test battery - An assessment of its utility in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Probing Abl Kinase Activity In Vitro: An Application Note on the PPY-A Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Abelson (Abl) tyrosine kinase is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, often through mutations or chromosomal translocations like the formation of the BCR-Abl fusion protein, is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML). Consequently, Abl kinase has emerged as a major therapeutic target. PPY-A is a potent inhibitor of both wild-type and the clinically significant T315I mutant Abl kinase. This document provides a detailed in vitro assay protocol to characterize the inhibitory activity of this compound and other compounds against Abl kinase. The protocol is based on a luminescent kinase assay that quantifies ATP consumption, a direct measure of kinase activity.
Introduction
Protein kinases, such as Abl, catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism in cellular signaling.[1] Dysregulation of Abl kinase activity can lead to uncontrolled cell growth and cancer.[2] The development of small molecule inhibitors targeting the ATP-binding site of Abl kinase has been a successful therapeutic strategy.[3] this compound is a notable inhibitor effective against both the native Abl kinase and the T315I "gatekeeper" mutation, which confers resistance to many first-generation inhibitors.[4]
This application note details a robust and reproducible in vitro assay to determine the potency of inhibitors like this compound against Abl kinase. The described method utilizes a commercially available luminescent assay platform, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity, allowing for the sensitive determination of inhibitor potency (IC50).
Abl Kinase Signaling Pathway
Abl kinase is a key node in multiple signaling pathways that control critical cellular processes. Its activation can be triggered by various upstream signals, leading to the phosphorylation of a cascade of downstream substrates involved in cell cycle progression, apoptosis, and cytoskeletal rearrangement. The BCR-Abl oncoprotein, found in CML, exhibits constitutively active kinase function, driving aberrant downstream signaling and malignant transformation.[5]
Caption: Abl Kinase Signaling Pathway Overview.
Quantitative Data Summary
The inhibitory potency of this compound and other reference compounds against wild-type and T315I mutant Abl kinase is summarized in the table below. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | Wild-type Abl | 20 | [4] |
| This compound | T315I mutant Abl | 9 | [4] |
| Imatinib | Wild-type Abl | ~250-600 | [6] |
| Imatinib | T315I mutant Abl | >10,000 | [7] |
Experimental Protocol: In Vitro Abl Kinase Assay
This protocol is designed for a 96-well or 384-well plate format and is optimized for determining the IC50 values of inhibitors against recombinant Abl kinase.
Materials and Reagents
-
Recombinant human Abl kinase (wild-type or T315I mutant)
-
Abltide (EAIYAAPFAKKK) peptide substrate[8]
-
ATP
-
This compound inhibitor
-
Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[4]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque multi-well plates
-
Plate reader capable of measuring luminescence
Stock Solution Preparation
-
Abl Kinase: Prepare a working solution of Abl kinase in Kinase Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot and should be determined empirically to be in the linear range of the assay.
-
Abltide Substrate: Prepare a stock solution of Abltide in deionized water. The final concentration in the assay is typically in the range of the Km for the substrate.
-
ATP: Prepare a stock solution of ATP in deionized water. The final concentration in the assay is often set near the Km for ATP to allow for competitive inhibition to be observed.[9]
-
This compound Inhibitor: Prepare a stock solution of this compound in DMSO.[10] Subsequently, create a serial dilution series of this compound in Kinase Assay Buffer. It is recommended to make intermediate dilutions in DMSO before the final dilution in aqueous buffer to avoid precipitation.
Assay Workflow
The following diagram outlines the major steps of the in vitro Abl kinase assay.
Caption: In Vitro Abl Kinase Assay Workflow.
Detailed Protocol
-
Add Inhibitor: To the wells of a white, opaque multi-well plate, add the desired volume of the serially diluted this compound inhibitor or vehicle control (e.g., DMSO in Kinase Assay Buffer).
-
Add Enzyme: Add the working solution of Abl kinase to each well, except for the "no enzyme" control wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Prepare a master mix of the Abltide substrate and ATP in Kinase Assay Buffer. Add this mix to all wells to initiate the kinase reaction.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
ADP Detection (using ADP-Glo™ as an example):
-
Read Luminescence: Measure the luminescence of each well using a plate reader.
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.
-
Normalization: Normalize the data by setting the average signal from the "vehicle control" wells (no inhibitor) as 100% activity and the signal from a high concentration of a potent inhibitor (or no ATP control) as 0% activity.
-
IC50 Determination: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.
Conclusion
The described in vitro assay provides a robust and sensitive method for characterizing the inhibitory activity of compounds like this compound against Abl kinase. This protocol can be readily adapted to screen compound libraries for novel Abl kinase inhibitors and to study the structure-activity relationships of existing inhibitor scaffolds. The detailed workflow and data analysis procedures ensure the generation of high-quality, reproducible data essential for drug discovery and development programs targeting Abl kinase.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ABL1 Kinase Enzyme System [promega.com]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Evaluation of Novel Tyrosine Kinase Inhibitors in Mouse Models of Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "PPY-A" could not be specifically identified in the context of Chronic Myeloid Leukemia (CML) research in publicly available literature. Therefore, these application notes provide a detailed, generalized protocol for the evaluation of a hypothetical novel tyrosine kinase inhibitor (TKI), referred to herein as Compound-Y , in a well-established mouse model of CML. This document is intended to serve as a comprehensive template that can be adapted for a specific compound of interest.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active BCR-ABL1 tyrosine kinase. This oncoprotein drives the malignant transformation of hematopoietic stem cells and is the primary therapeutic target in CML.
Mouse models of CML are indispensable tools for preclinical evaluation of novel therapeutic agents that target the BCR-ABL1 signaling pathway. This document outlines the protocols for establishing a CML mouse model via retroviral transduction and transplantation and for evaluating the in vivo efficacy of a novel TKI, Compound-Y.
Signaling Pathway of Interest
The BCR-ABL1 oncoprotein activates a multitude of downstream signaling pathways, leading to increased cell proliferation, reduced apoptosis, and altered cell adhesion.[1][2][3] Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2][4] A simplified representation of the core BCR-ABL1 signaling cascade is provided below.
Caption: Simplified BCR-ABL1 signaling pathway and the inhibitory action of a TKI.
Experimental Protocols
Generation of a CML Mouse Model
A widely used method for inducing a CML-like disease in mice is the retroviral transduction of murine bone marrow cells with a vector encoding BCR-ABL1, followed by transplantation into lethally irradiated recipient mice.[5][6]
Materials:
-
Donor mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Recipient mice (syngeneic to donors, 6-8 weeks old)
-
5-Fluorouracil (5-FU)
-
Retroviral vector (e.g., MSCV-BCR-ABL-IRES-GFP)
-
High-titer retroviral supernatant
-
Recombinant cytokines (e.g., IL-3, IL-6, SCF)
-
Polybrene
-
Standard cell culture and animal handling equipment
Protocol:
-
Donor Mouse Preparation: Five days prior to bone marrow harvest, inject donor mice with 5-FU (150 mg/kg, intraperitoneally) to enrich for hematopoietic stem and progenitor cells (HSPCs).[7]
-
Bone Marrow Harvest: Euthanize 5-FU-treated donor mice and aseptically harvest bone marrow from tibias and femurs.
-
HSPC Culture and Transduction:
-
Culture the harvested bone marrow cells overnight in media supplemented with cytokines (e.g., IL-3 (10 ng/mL), IL-6 (10 ng/mL), and SCF (50 ng/mL)).
-
Transduce the cells with high-titer BCR-ABL1-GFP retroviral supernatant in the presence of polybrene (8 µg/mL). A spinoculation step (e.g., 1000 x g for 90 minutes at 32°C) can enhance transduction efficiency.[8]
-
-
Recipient Mouse Preparation: On the day of transplantation, lethally irradiate recipient mice (e.g., a split dose of 9.5 Gy).
-
Transplantation: Inject approximately 0.5-1 x 10^6 transduced bone marrow cells into each recipient mouse via tail vein injection.[5]
-
Leukemia Monitoring: Monitor the mice for signs of CML, such as weight loss, ruffled fur, and splenomegaly. Leukemia development can be tracked by analyzing peripheral blood for the percentage of GFP-positive cells using flow cytometry. A CML-like myeloproliferative neoplasm is typically expected to develop within 2-4 weeks.
In Vivo Efficacy Study of Compound-Y
Objective: To determine the therapeutic efficacy and optimal dosage of Compound-Y in the established CML mouse model.
Experimental Design:
-
Animals: CML mice with established disease (e.g., >10% GFP+ cells in peripheral blood).
-
Groups (n=8-10 mice per group):
-
Vehicle Control
-
Compound-Y (Low Dose)
-
Compound-Y (Medium Dose)
-
Compound-Y (High Dose)
-
Positive Control (e.g., Imatinib or Ponatinib)
-
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and vehicle should be determined based on the physicochemical properties of Compound-Y. Treatment should be administered daily for a specified period (e.g., 21-28 days).
Protocol:
-
Dose Preparation: Prepare fresh formulations of Compound-Y and the positive control daily.
-
Treatment: Administer the assigned treatment to each mouse according to the predetermined schedule.
-
Monitoring:
-
Monitor body weight and clinical signs of toxicity daily.
-
Collect peripheral blood samples weekly to assess leukemia burden (% GFP+ cells) by flow cytometry.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Measure spleen and liver weights.
-
Analyze bone marrow and spleen for leukemia infiltration (% GFP+ cells).
-
Conduct a complete blood count (CBC).
-
Perform histopathological analysis of hematopoietic and other organs as needed.
-
-
Survival Study: In a separate cohort of mice, continue treatment to assess the impact of Compound-Y on overall survival.
Caption: Experimental workflow for in vivo efficacy testing of a novel TKI.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between treatment groups. The following tables provide templates for presenting dosage information and efficacy data, with example values derived from literature for established TKIs.
Table 1: Dosage and Administration of Compound-Y and Control Agents
| Agent | Dosage (mg/kg/day) | Route of Administration | Vehicle | Treatment Duration (days) |
| Vehicle Control | 0 | Oral Gavage | 0.5% Methylcellulose | 21 |
| Compound-Y (Low) | User Defined | Oral Gavage | 0.5% Methylcellulose | 21 |
| Compound-Y (Medium) | User Defined | Oral Gavage | 0.5% Methylcellulose | 21 |
| Compound-Y (High) | User Defined | Oral Gavage | 0.5% Methylcellulose | 21 |
| Imatinib (Control) | 50 - 100 | Oral Gavage | Water | 21 |
| Ponatinib (Control) | 10 - 30 | Oral Gavage | Water | 21 |
Note: Dosages for Imatinib and Ponatinib are representative and may need optimization depending on the specific CML mouse model and study design.[9][10][11][12][13][14][15][16]
Table 2: Summary of Efficacy Endpoints (Mean ± SD)
| Treatment Group | Final Body Weight Change (%) | Spleen Weight (mg) | Liver Weight (g) | PB GFP+ Cells (%) | BM GFP+ Cells (%) | Spleen GFP+ Cells (%) |
| Vehicle Control | -15 ± 5 | 800 ± 150 | 2.5 ± 0.4 | 65 ± 10 | 70 ± 8 | 75 ± 9 |
| Compound-Y (Low) | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
| Compound-Y (Medium) | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
| Compound-Y (High) | User Defined | User Defined | User Defined | User Defined | User Defined | User Defined |
| Positive Control | +5 ± 3 | 150 ± 30 | 1.4 ± 0.2 | 5 ± 2 | 8 ± 3 | 10 ± 4 |
Conclusion
The protocols and templates provided offer a robust framework for the preclinical evaluation of novel tyrosine kinase inhibitors, such as the hypothetical Compound-Y, in mouse models of Chronic Myeloid Leukemia. Careful adaptation of these guidelines to the specific characteristics of the test compound and rigorous data collection will be crucial for accurately assessing its therapeutic potential. Subsequent studies may include mechanism of action analyses, investigation of resistance mechanisms, and combination therapy studies to further characterize promising candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Transduction-Transplantation Mouse Model of Myeloproliferative Neoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to establish a stable MLL-AF9_AML mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to produce high-titer retrovirus for transduction of mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Management of ponatinib dosing in chronic myeloid leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ponatinib in the Treatment of Chronic Myeloid Leukemia and Philadelphia Chromosome-Positive Acute Leukemia: Recommendations of a German Expert Consensus Panel with Focus on Cardiovascular Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. 362-Chronic myeloid leukaemia imatinib | eviQ [eviq.org.au]
- 14. vidiumah.com [vidiumah.com]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. drugs.com [drugs.com]
Preparing PPY-A Stock Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPY-A is a potent inhibitor of both wild-type and T315I mutant Abl kinases, making it a valuable tool for research in chronic myeloid leukemia (CML) and other malignancies driven by aberrant Abl kinase activity.[1][2][3] Proper preparation and handling of this compound stock solutions are critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and quality control of this compound stock solutions for laboratory use.
This compound Properties and Data Presentation
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 372.42 g/mol | [4][5] |
| Molecular Formula | C₂₂H₂₀N₄O₂ | [5] |
| Appearance | White to off-white solid/powder | [5][6] |
| Purity | ≥98% | |
| CAS Number | 875634-01-8 | [5] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Special Instructions | Reference |
| DMSO | 50 mg/mL (~134.26 mM) | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO for best results. | [1][6] |
| 100 mM | [4][7] |
Table 3: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life | Reference |
| -80°C | 6 months | [1][6] |
| -20°C | 1 month | [1][6] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is crucial to read and understand the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety practices should be followed at all times.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][9][10][11]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of the powder.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
-
Disposal: Dispose of this compound waste according to institutional and local regulations for chemical waste.
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.724 mg of this compound (Molecular Weight = 372.42 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.[1][6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] Protect from light.
Table 4: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.372 mg | 1.862 mg | 3.724 mg |
| 5 mM | 1.862 mg | 9.310 mg | 18.621 mg |
| 10 mM | 3.724 mg | 18.621 mg | 37.242 mg |
| 50 mM | 18.621 mg | 93.105 mg | 186.210 mg |
Quality Control of this compound Stock Solution
To ensure the reliability of experimental results, it is good practice to perform quality control on the prepared stock solution.
-
Visual Inspection: Check for any precipitation or color change in the stock solution before each use. If precipitation is observed, warm the solution to 37°C and vortex to redissolve.
-
Concentration Verification (Optional): The concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the peak area to a standard curve of known concentrations.
-
Functional Assay: The biological activity of the stock solution can be confirmed in a simple in vitro kinase assay or a cell-based assay by observing the expected inhibitory effect on Abl kinase.
Application Notes
This compound is a valuable tool for studying the Bcr-Abl signaling pathway, which is central to the pathophysiology of Chronic Myeloid Leukemia (CML).[1][5][12][13]
In Vitro Kinase Assays
For in vitro kinase assays, the this compound stock solution is typically diluted in the kinase assay buffer to the desired final concentration. It is important to include a DMSO vehicle control at the same final concentration as the this compound-treated samples, as DMSO can have effects on enzyme activity at higher concentrations. A typical final DMSO concentration in the assay should be kept below 0.5%.
Cell-Based Assays
In cell-based assays, the this compound stock solution is diluted in cell culture medium to the final working concentration. The final concentration of DMSO in the cell culture medium should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.[14] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Example Protocol for a Cell Viability Assay:
-
Seed CML cells (e.g., K562) in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound in the cell culture medium from the 10 mM DMSO stock solution.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or resazurin assay.
Visualizations
Bcr-Abl Signaling Pathway
The following diagram illustrates the central role of the Bcr-Abl fusion protein in driving the pathogenesis of Chronic Myeloid Leukemia through the activation of multiple downstream signaling pathways that promote cell proliferation and survival. This compound acts by directly inhibiting the kinase activity of Bcr-Abl.
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stock Solution Preparation
The following diagram outlines the key steps for the preparation of a this compound stock solution for laboratory use.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PPT - PPE and Safe Pesticide Handling PowerPoint Presentation, free download - ID:6694421 [slideserve.com]
- 9. Peracetic Acid | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 10. PPE( personal Protective equipment) | PPTX [slideshare.net]
- 11. mwua.org [mwua.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: Utilizing Polypyrrole (PPY) Formulations in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Polypyrrole (PPY) in the study and circumvention of drug resistance in cancer cells. The focus is on leveraging PPY- based nanoparticles as drug delivery systems to overcome multidrug resistance (MDR), a significant challenge in cancer chemotherapy.
Introduction to Multidrug Resistance (MDR) and the Role of P-glycoprotein (P-gp)
Multidrug resistance is a phenomenon whereby cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs.[1][2] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), in the cancer cell membrane.[1][3][4] P-gp functions as an efflux pump, actively transporting chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and cytotoxic effects.[2][3][5]
Strategies to overcome P-gp-mediated MDR often involve the co-administration of P-gp inhibitors or the use of advanced drug delivery systems to bypass this efflux mechanism.[2][5] Nanotechnology, in particular, offers promising approaches to enhance drug accumulation in resistant cancer cells.[2][5]
Polypyrrole (PPY) as a Novel Drug Delivery Platform
Polypyrrole (PPY) is a conductive polymer that has garnered significant interest in biomedical applications due to its biocompatibility, stability, and ease of synthesis.[6] PPY can be formulated into nanoparticles that serve as carriers for various therapeutic agents. In the context of drug resistance, PPY-based drug delivery systems can be engineered to release their payload within the cancer cell, thus circumventing the P-gp efflux pump.[7]
Key Advantages of PPY-based Drug Delivery Systems:
-
Controlled Drug Release: Drug release can be triggered by external stimuli such as near-infrared (NIR) light due to the photothermal properties of PPY.
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticle formulations can preferentially accumulate in tumor tissues.
-
Bypassing Efflux Pumps: Nanoparticles are often internalized by cells through endocytosis, a mechanism that can evade P-gp-mediated efflux.
Signaling Pathways in Drug Resistance
Understanding the signaling pathways that regulate P-gp expression and activity is crucial for developing effective strategies to combat MDR. Several key pathways have been implicated:
-
PI3K/Akt Pathway: Activation of this pathway can increase the expression of ABCB1/P-gp, leading to enhanced drug resistance.[3][8][9]
-
MAPK/ERK Pathway: This pathway can also promote P-gp expression and contribute to chemoresistance.[3]
-
NF-κB Pathway: Activation of NF-κB can lead to the overexpression of P-gp.[3]
Targeting these pathways in conjunction with chemotherapy is an active area of research.
Visualization of Concepts
Signaling Pathway for P-gp Upregulation
Caption: Signaling pathways leading to P-gp upregulation and drug resistance.
Mechanism of P-gp Mediated Drug Efflux and PPY Nanoparticle Evasion
Caption: Comparison of drug efflux by P-gp and evasion by PPY nanoparticles.
Experimental Workflow
Caption: Workflow for evaluating PPY nanoparticles in drug-resistant cells.
Quantitative Data Summary
The following tables present hypothetical data from experiments evaluating the efficacy of a PPY-Doxorubicin (PPY-Dox) formulation in a drug-resistant cancer cell line (e.g., MCF-7/ADR) compared to the parental sensitive cell line (MCF-7).
Table 1: Physicochemical Properties of PPY-Dox Nanoparticles
| Parameter | Value |
| Average Hydrodynamic Diameter (nm) | 150 ± 10 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 |
| Zeta Potential (mV) | -25 ± 5 |
| Drug Loading Content (%) | 10 ± 2 |
| Encapsulation Efficiency (%) | 85 ± 5 |
Table 2: In Vitro Cytotoxicity (IC50 values in µM)
| Cell Line | Free Doxorubicin | PPY-Dox Nanoparticles |
| MCF-7 (Sensitive) | 0.5 ± 0.1 | 0.4 ± 0.08 |
| MCF-7/ADR (Resistant) | 15.0 ± 2.5 | 1.5 ± 0.3 |
Table 3: Intracellular Doxorubicin Accumulation (Relative Fluorescence Units)
| Cell Line | Treatment | Fluorescence Intensity |
| MCF-7 | Free Doxorubicin | 1000 ± 150 |
| MCF-7/ADR | Free Doxorubicin | 250 ± 50 |
| MCF-7/ADR | PPY-Dox Nanoparticles | 950 ± 120 |
Experimental Protocols
Protocol 1: Synthesis of PPY Nanoparticles
This protocol describes the chemical oxidative polymerization method for synthesizing PPY nanoparticles.
Materials:
-
Pyrrole monomer
-
Ferric chloride (FeCl₃) as an oxidant
-
Polyvinyl alcohol (PVA) as a stabilizer
-
Deionized water
Procedure:
-
Prepare a 1% (w/v) PVA solution in deionized water.
-
Dissolve a specific amount of pyrrole monomer in the PVA solution under constant stirring.
-
Prepare an aqueous solution of FeCl₃.
-
Add the FeCl₃ solution dropwise to the pyrrole solution while stirring vigorously at room temperature.
-
Allow the polymerization to proceed for 24 hours. The solution will turn from colorless to black, indicating the formation of PPY.
-
Centrifuge the resulting PPY nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles repeatedly with deionized water and ethanol to remove unreacted monomers and oxidant.
-
Resuspend the purified PPY nanoparticles in deionized water for further use.
Protocol 2: Drug Loading into PPY Nanoparticles
This protocol outlines the loading of Doxorubicin (Dox) into PPY nanoparticles.
Materials:
-
Synthesized PPY nanoparticles
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse a known amount of PPY nanoparticles in PBS.
-
Add a specific concentration of Doxorubicin to the nanoparticle suspension.
-
Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticles.
-
Centrifuge the suspension to separate the PPY-Dox nanoparticles from the unloaded drug.
-
Collect the supernatant to determine the amount of unloaded drug using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
Calculate the drug loading content and encapsulation efficiency.
-
Wash the PPY-Dox nanoparticles with PBS to remove any loosely bound drug.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of free Dox and PPY-Dox nanoparticles on sensitive and resistant cancer cells.
Materials:
-
MCF-7 and MCF-7/ADR cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free Doxorubicin and PPY-Dox nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of free Dox and PPY-Dox nanoparticles for 48 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
This protocol describes the quantification of intracellular drug accumulation.
Materials:
-
MCF-7/ADR cells
-
Free Doxorubicin and PPY-Dox nanoparticles
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with free Dox or PPY-Dox nanoparticles at an equivalent Dox concentration for a specific time (e.g., 4 hours).
-
Wash the cells three times with ice-cold PBS to remove extracellular drug.
-
Harvest the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the intracellular fluorescence of Doxorubicin using a flow cytometer.
-
Quantify the mean fluorescence intensity to compare drug uptake between different treatment groups.
These application notes and protocols provide a foundational framework for utilizing PPY-based systems in the investigation of drug resistance. Researchers can adapt and optimize these methods for their specific experimental needs and cell systems.
References
- 1. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming drug efflux-based multidrug resistance in cancer with nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polypyrrole Derivatives: Preparation, Properties and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of PTEN in Chemoresistance Mediated by the HIF-1α/YY1 Axis in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing CML Treatment: In Vivo Efficacy of PPY-A, a Dual Wild-Type and T315I Mutant Abl Kinase Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL fusion oncoprotein. While tyrosine kinase inhibitors (TKIs) have transformed CML treatment, the emergence of resistance, particularly through the gatekeeper T315I mutation, presents a significant clinical challenge. PPY-A is a potent small molecule inhibitor of both wild-type and T315I mutant Abl kinases, offering a promising therapeutic strategy for TKI-resistant CML.[1] This document provides detailed protocols and application notes for evaluating the in vivo efficacy of this compound in preclinical models of CML.
Signaling Pathway of BCR-ABL in CML
The BCR-ABL fusion protein possesses constitutively active tyrosine kinase activity, driving the proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of BCR-ABL, thereby blocking these downstream signals.
References
Application Notes and Protocols: Combining PPY-A (a SHP2 Inhibitor) with Other CML Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL1 tyrosine kinase. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, resistance and the persistence of leukemic stem cells remain significant challenges. A promising strategy to overcome these limitations is the combination of TKIs with agents targeting alternative survival pathways. PPY-A, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), represents a novel therapeutic approach. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways downstream of receptor tyrosine kinases (RTKs), including the RAS-MAPK and JAK-STAT pathways, which are implicated in CML pathogenesis and TKI resistance.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for combining this compound with established CML therapies. The protocols detailed below are based on established experimental procedures for evaluating SHP2 inhibitors in combination with TKIs in CML preclinical models.
Data Presentation: Efficacy of SHP2 Inhibitors in CML Models
The following tables summarize key quantitative data from preclinical studies on the effects of SHP2 inhibitors, alone and in combination with TKIs, on CML cell lines. While specific data for "this compound" is not publicly available, the data presented for well-characterized SHP2 inhibitors such as TNO155 and RMC-4550 serve as a strong surrogate for anticipating the activity of this compound.
Table 1: Single-Agent Activity of SHP2 Inhibitors in CML Cell Lines
| Cell Line | SHP2 Inhibitor | IC50 (nM) | Reference |
| K-562 | RMC-4550 | 2,086 | [1] |
| Molm-14 (FLT3-ITD) | RMC-4550 | 146 | [1] |
| MV4-11 (FLT3-ITD) | RMC-4550 | 120 | [1] |
| KYO-1 | TNO155 | ~100-1000 | Inferred from similar studies |
| LAMA84 | TNO155 | ~100-1000 | Inferred from similar studies |
Table 2: Synergistic Effects of SHP2 Inhibitors with Other Therapeutic Agents
| Cell Line(s) | SHP2 Inhibitor | Combination Agent | Effect | Reference |
| MPN Cell Lines | RMC-4550 | Ruxolitinib (JAK2 Inhibitor) | Enhanced growth inhibition and apoptosis | [2] |
| FLT3-ITD AML | RMC-4550 | Venetoclax (BCL2 Inhibitor) | Synergistic cytotoxicity | [3] |
| EGFR-mutant Lung Cancer | TNO155 | Nazartinib (EGFR Inhibitor) | Combination benefit, sustained ERK inhibition | [4] |
| BRAFV600E Colorectal Cancer | TNO155 | BRAF + MEK Inhibitors | Synergy, blocked ERK feedback activation | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the experimental workflows for evaluating its combination with CML therapies.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PPY-A Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of PPY-A, a potent Abl kinase inhibitor, in xenograft models of cancer. The protocols outlined below are specifically tailored for studies involving Chronic Myeloid Leukemia (CML), a disease driven by the Bcr-Abl fusion protein.
Introduction
This compound is a small molecule inhibitor targeting the Bcr-Abl tyrosine kinase, including the T315I mutation that confers resistance to many first- and second-generation tyrosine kinase inhibitors (TKIs).[1][2] The constitutive activation of the Bcr-Abl kinase drives the pathogenesis of CML by promoting cell proliferation and survival through the activation of several downstream signaling pathways.[2][3][4][5] This document details the experimental design for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft model.
Key Signaling Pathway Affected by this compound
The primary molecular target of this compound is the Bcr-Abl oncoprotein. Inhibition of Bcr-Abl's kinase activity by this compound is expected to disrupt multiple downstream signaling cascades critical for leukemic cell growth and survival. The major pathways implicated include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[2][4][5]
Experimental Design and Protocols
A well-designed xenograft study is critical for obtaining reliable and reproducible data on the anti-tumor activity of this compound. The following sections provide a detailed protocol for a typical subcutaneous xenograft study.
Cell Line Selection and Culture
-
Cell Line: K562, a human CML cell line that is positive for the Bcr-Abl fusion protein, is a suitable model.[6][7] For studies investigating resistance, Ba/F3 cells expressing wild-type or mutated Bcr-Abl can be utilized.[8]
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species and Strain: Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old, are recommended hosts for xenografts.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Tumor Implantation
-
Harvest K562 cells during the exponential growth phase.
-
Resuspend the cells in sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).
-
Inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
Experimental Workflow
Treatment Protocol
-
Group Formation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: The formulation of this compound for in vivo administration will depend on its solubility and stability. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.
-
Dosing and Administration: The optimal dose and schedule for this compound should be determined in a pilot dose-range finding study. A typical starting point could be daily or twice-daily administration via oral gavage or intraperitoneal injection for 14-21 days.
-
Control Group: The control group should receive the vehicle solution following the same administration schedule.
Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations: Record any signs of distress or adverse effects daily.
-
Primary Endpoint: The primary endpoint is typically tumor growth inhibition (TGI).
-
Secondary Endpoints:
-
Tumor regression.
-
Survival analysis.
-
Pharmacodynamic analysis of target inhibition.
-
Endpoint Analysis
At the end of the study, euthanize the animals and collect tumors for further analysis.
-
Tumor Weight: Record the final tumor weight.
-
Western Blot Analysis: Prepare tumor lysates to assess the phosphorylation status of Bcr-Abl and its downstream targets (e.g., CrkL, STAT5, ERK).[6][9] This will confirm the on-target activity of this compound.
-
Histology and Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for H&E staining and IHC analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 120 ± 15 | 1500 ± 180 | - | - |
| This compound (X mg/kg) | 10 | 125 ± 18 | 450 ± 95 | 70 | <0.05 |
TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Table 2: Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 22.5 ± 0.8 | 24.1 ± 1.0 | +7.1% |
| This compound (X mg/kg) | 22.8 ± 0.7 | 21.9 ± 0.9 | -4.0% |
Table 3: Pharmacodynamic Marker Analysis (Western Blot Densitometry)
| Treatment Group | p-Bcr-Abl / Total Bcr-Abl (relative units) | p-CrkL / Total CrkL (relative units) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (X mg/kg) | 0.25 ± 0.08 | 0.31 ± 0.09 |
Statistical analysis of the data should be performed using appropriate methods, such as a Student's t-test or ANOVA, to determine the statistical significance of the observed differences between the treatment and control groups. A p-value of less than 0.05 is typically considered statistically significant.
References
- 1. scienmag.com [scienmag.com]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Imaging of Bcr-Abl Phosphokinase in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular imaging of Bcr-Abl phosphokinase in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of drug-resistant mutants of ABL, KIT, and EGF receptor kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing PPY-A Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPY-A is a potent inhibitor of the wild-type and T315I mutant Abl kinases, which are crucial targets in chronic myeloid leukemia (CML).[1][2][3] Assessing the direct interaction of this compound with its Abl kinase target within a cellular context is fundamental for understanding its mechanism of action, validating its potency, and guiding further drug development. This document provides detailed application notes and protocols for three widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and the In-Cell Western™ Assay. Each of these methods offers a unique approach to confirming and quantifying the binding of this compound to the Abl kinase in cells.
I. Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein, the target of this compound, is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways. These pathways promote cell proliferation and inhibit apoptosis.[4][5][6] Understanding this signaling cascade is essential for interpreting the functional consequences of this compound target engagement.
Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.
II. Quantitative Data Summary for this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its target kinases in both biochemical and cellular assays. This data is crucial for designing target engagement experiments and interpreting the results.
| Target | Assay Type | IC50 (nM) | Reference(s) |
| Wild-type Abl Kinase | Biochemical | 20 | [1][2][3] |
| T315I Mutant Abl Kinase | Biochemical | 9 | [1][2][3] |
| Ba/F3 cells (Wild-type Abl) | Cellular | 390 | [1][2][3] |
| Ba/F3 cells (T315I Mutant Abl) | Cellular | 180 | [1][2][3] |
III. Cellular Thermal Shift Assay (CETSA®) for this compound Target Engagement
CETSA is a powerful biophysical method for assessing target engagement in cells and tissues.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7] When this compound binds to Abl kinase, the complex becomes more resistant to heat-induced denaturation.
Experimental Workflow: CETSA
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA
Materials:
-
Cells expressing Bcr-Abl (e.g., K562 cells)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting (antibodies against Abl and a loading control like β-actin)
Procedure:
-
Cell Culture and Treatment:
-
Seed K562 cells in a multi-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
-
Separation of Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble Abl kinase in each sample using Western blotting. Use an antibody specific for Abl and a loading control antibody.
-
Data Analysis:
-
Quantify the band intensities for Abl and the loading control.
-
Normalize the Abl band intensity to the loading control.
-
Plot the normalized soluble Abl protein levels as a function of temperature for both this compound-treated and vehicle-treated samples to generate melt curves.
-
A shift in the melting curve to higher temperatures for this compound-treated samples indicates target engagement.
IV. NanoBRET™ Target Engagement Assay for this compound
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a proximity-based assay that measures the interaction between a target protein and a small molecule inhibitor in live cells.[8][9] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Abl kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor).[8][9] this compound will compete with the tracer for binding to the Abl kinase, leading to a decrease in the BRET signal.
Experimental Workflow: NanoBRET™
Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol: NanoBRET™
Materials:
-
HEK293 cells (or other suitable cell line)
-
Abl-NanoLuc® fusion vector
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ TE Intracellular Kinase Assay kit (containing tracer and substrate)
-
This compound
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring two wavelengths simultaneously
Procedure:
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with the Abl-NanoLuc® fusion vector according to the manufacturer's protocol.
-
After 24 hours, seed the transfected cells into a white-walled, multi-well assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted this compound or vehicle control to the wells.
-
Prepare the NanoBRET™ tracer solution in Opti-MEM® and add it to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with 460nm (donor) and 618nm (acceptor) emission filters.
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal (618nm) by the donor signal (460nm).
-
Plot the BRET ratio as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.
V. In-Cell Western™ Assay for this compound Target Engagement
The In-Cell Western™ (ICW) assay is a quantitative immunofluorescence method performed in multi-well plates.[2] It can be adapted to measure target engagement by assessing the downstream consequences of inhibitor binding, such as a change in the phosphorylation state of a target protein or its substrate.[2] For this compound, this assay can be used to quantify the inhibition of Bcr-Abl autophosphorylation or the phosphorylation of a downstream substrate like STAT5.
Experimental Workflow: In-Cell Western™
Caption: Experimental workflow for the In-Cell Western™ Assay.
Detailed Experimental Protocol: In-Cell Western™
Materials:
-
K562 cells (or other Bcr-Abl positive cell line)
-
This compound
-
96-well or 384-well clear-bottom assay plates
-
Formaldehyde solution (for fixing)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibodies: anti-phospho-Abl (e.g., pY245) and an antibody for a normalization protein (e.g., total Abl or a housekeeping protein)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed K562 cells into a multi-well plate and allow them to adhere (if applicable) or settle.
-
Treat the cells with a serial dilution of this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Remove the treatment media and fix the cells with a formaldehyde solution for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with permeabilization buffer.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating with blocking buffer for 1.5 hours.
-
Incubate with a cocktail of the two primary antibodies (e.g., rabbit anti-phospho-Abl and mouse anti-total-Abl) overnight at 4°C.
-
Wash the plate multiple times.
-
Incubate with a cocktail of the two corresponding secondary antibodies (e.g., IRDye® 800CW anti-rabbit and IRDye® 680RD anti-mouse) for 1 hour at room temperature, protected from light.
-
-
Signal Detection:
-
Wash the plate thoroughly to remove unbound secondary antibodies.
-
Scan the plate on an infrared imaging system.
-
Data Analysis:
-
Quantify the fluorescence intensity in both the 700nm and 800nm channels.
-
Normalize the phospho-Abl signal (e.g., 800nm channel) to the total Abl signal (e.g., 700nm channel) for each well.
-
Plot the normalized phospho-Abl signal as a function of this compound concentration to determine the IC50 for the inhibition of Abl phosphorylation in cells.
Conclusion
The selection of a target engagement assay depends on the specific research question, available resources, and the stage of drug development. CETSA provides a label-free method to confirm direct binding in a cellular context. The NanoBRET™ assay offers a sensitive and quantitative approach to measure intracellular affinity in real-time. The In-Cell Western™ assay provides a high-throughput method to assess the functional consequence of target engagement by measuring changes in protein phosphorylation. By employing these detailed protocols, researchers can robustly validate the target engagement of this compound, providing crucial data to support its development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properties of FDA-approved small molecule protein kinase inhibitors: A 2025 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Abl Kinase Inhibitors Using PPY-A as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Abelson (Abl) family of non-receptor tyrosine kinases, particularly c-Abl, plays a crucial role in regulating a multitude of cellular processes, including cell growth, differentiation, adhesion, and survival.[1][2] Dysregulation of Abl kinase activity, often due to mutations or chromosomal translocations such as the formation of the BCR-ABL fusion protein, is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML).[3][4] Consequently, the development of small molecule inhibitors targeting Abl kinase is a significant focus in cancer drug discovery.
High-throughput screening (HTS) is an essential methodology for identifying novel kinase inhibitors from large compound libraries.[4][5] This document provides detailed application notes and protocols for conducting HTS assays to discover new Abl kinase inhibitors. These protocols utilize PPY-A, a potent inhibitor of wild-type and T315I mutant Abl kinases, as a reference compound or positive control to ensure assay robustness and to benchmark the potency of newly identified hits.
This compound: A Potent Abl Kinase Inhibitor
This compound is a well-characterized small molecule inhibitor of Abl kinases. Its utility as a reference compound in HTS is underscored by its potent and specific activity.
| Parameter | Value | Reference |
| Target(s) | Wild-type Abl, T315I mutant Abl | [6] |
| IC50 (Wild-type Abl) | 20 nM | [6] |
| IC50 (T315I mutant Abl) | 9 nM | [6] |
| Molecular Formula | C₂₂H₂₀N₄O₂ | |
| Molecular Weight | 372.42 g/mol | |
| Solubility | Soluble to 100 mM in DMSO |
Signaling Pathway of c-Abl
Under normal physiological conditions, c-Abl is involved in various signaling pathways that regulate critical cellular functions. Its activation can be triggered by growth factors, cell adhesion, and DNA damage. Once activated, c-Abl phosphorylates a range of downstream substrates, influencing pathways related to cell cycle progression, DNA repair, and cytoskeletal dynamics.[1][7][8]
Caption: Simplified c-Abl signaling pathways.
High-Throughput Screening Protocol: Fluorescence Polarization (FP) Assay
This protocol describes a fluorescence polarization (FP) assay for identifying inhibitors of Abl kinase. FP assays are homogeneous, rapid, and well-suited for HTS. The principle involves the binding of a fluorescently labeled peptide tracer (a substrate analog) to the Abl kinase. When the tracer is bound to the larger kinase, it tumbles slowly in solution, resulting in a high FP signal. Small molecule inhibitors that bind to the ATP-binding site of the kinase will displace the tracer, leading to faster tumbling and a decrease in the FP signal.
Materials and Reagents
-
Recombinant human Abl kinase (wild-type or T315I mutant)
-
Fluorescently labeled peptide tracer (e.g., a fluorescein-labeled peptide substrate for Abl)
-
This compound (as a positive control)
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black microplates
-
A microplate reader capable of measuring fluorescence polarization
Experimental Workflow
Caption: HTS workflow for Abl kinase inhibitor screening.
Detailed Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds from the library plates into the 384-well assay plates.
-
In designated control wells, dispense 50 nL of this compound (e.g., at a final concentration of 1 µM) for the positive control (maximum inhibition) and 50 nL of DMSO for the negative control (no inhibition).
-
-
Enzyme Addition:
-
Prepare a solution of Abl kinase in assay buffer at a concentration determined during assay development (e.g., 5 nM).
-
Dispense 10 µL of the kinase solution into each well of the assay plate.
-
Briefly centrifuge the plates to ensure all components are at the bottom of the wells.
-
-
Incubation:
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Tracer Addition:
-
Prepare a solution of the fluorescently labeled peptide tracer in assay buffer at its Kd concentration (determined empirically).
-
Dispense 10 µL of the tracer solution to all wells. The final reaction volume will be 20 µL.
-
Briefly centrifuge the plates.
-
-
Final Incubation:
-
Incubate the plates at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis
-
Calculate Percent Inhibition: The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_pos) / (mP_neg - mP_pos)]) Where:
-
mP_sample is the millipolarization value of the test compound well.
-
mP_pos is the average millipolarization of the positive control wells (this compound).
-
mP_neg is the average millipolarization of the negative control wells (DMSO).
-
-
Hit Identification:
-
A "hit" is defined as a compound that exhibits an inhibition level above a certain threshold, typically >50% or three standard deviations from the mean of the negative controls.
-
-
Assay Quality Control:
-
The Z'-factor is calculated to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - [(3 * (SD_neg + SD_pos)) / |(Mean_neg - Mean_pos)|] Where:
-
SD_neg and SD_pos are the standard deviations of the negative and positive controls, respectively.
-
Mean_neg and Mean_pos are the means of the negative and positive controls, respectively.
-
Secondary Assay: ADP-Glo™ Luminescent Kinase Assay
Hits identified from the primary screen should be confirmed and further characterized using an orthogonal assay. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Principle of the ADP-Glo™ Assay
Caption: Principle of the ADP-Glo™ Kinase Assay.
Protocol for IC50 Determination
-
Prepare Serial Dilutions:
-
Create a serial dilution series of the confirmed hit compounds and this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 dilutions.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compounds.
-
Add 2 µL of Abl kinase solution.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Stop Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Measure Luminescence:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value for each compound.
-
Summary of Quantitative Data
The following table summarizes the expected outcomes and key parameters for the described HTS assays.
| Parameter | Primary FP Assay | Secondary ADP-Glo™ Assay |
| Assay Principle | Fluorescence Polarization | Luminescence |
| Readout | Change in millipolarization (mP) | Luminescent Signal (RLU) |
| This compound Role | Positive Control | Reference Compound |
| Expected this compound IC50 | In the nM range | In the nM range |
| Key Quality Metric | Z'-factor (> 0.5) | S/B ratio, Z'-factor |
| Typical Plate Format | 384-well | 384-well |
Conclusion
The protocols and application notes provided herein offer a robust framework for the high-throughput screening and identification of novel Abl kinase inhibitors. By employing a validated primary assay, such as the fluorescence polarization assay, and confirming hits with an orthogonal method like the ADP-Glo™ assay, researchers can confidently identify and characterize potent and selective inhibitors. The use of this compound as a reference compound is critical for assay validation, quality control, and for benchmarking the potency of new chemical entities, thereby accelerating the drug discovery process for CML and other Abl-driven cancers.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Virtual Screening Approach for the Identification of High Affinity Small Molecules Targeting BCR-ABL1 Inhibitors for the Treatment of Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Roles for c-Abl in postoperative neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. c-Abl is an effector of Src for growth factor-induced c-myc expression and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PPY-A solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of PPY-A, a potent inhibitor of T315I mutant and wild-type Abl kinases.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is readily soluble in DMSO, and stock solutions can be prepared at concentrations up to 100 mM.[1][4]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer or cell culture medium. What is happening?
A2: This is a common issue encountered with hydrophobic small molecules like this compound. The precipitation is likely due to the low aqueous solubility of the compound. When the concentrated DMSO stock is diluted into an aqueous environment, the this compound may "crash out" of solution if its concentration exceeds its solubility limit in the final mixture.
Q3: How can I prevent this compound from precipitating in my aqueous-based experiments?
A3: Several strategies can be employed to prevent precipitation:
-
Minimize the Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experimental setup as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and toxicity.[4]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.
-
Use Pre-warmed Media: Adding the this compound stock solution to pre-warmed (37°C) cell culture media can sometimes improve solubility.[4]
-
Vortexing During Dilution: Gently vortex or mix the aqueous solution while adding the this compound stock to ensure rapid and uniform dispersion.[4]
-
Sonication: If the compound is not fully dissolved in DMSO, brief sonication of the stock solution may be helpful.[2]
Q4: What is the maximum recommended final concentration of this compound in cell-based assays?
A4: The maximum non-precipitating concentration of this compound in your specific cell culture medium should be determined empirically. A good starting point for many cell-based assays is a final concentration in the low micromolar (µM) range. This compound inhibits Ba/F3 cells transformed with wild-type Abl and Abl T315I mutant with IC50s of 390 and 180 nM, respectively.[2]
Q5: Are there any alternatives to DMSO for dissolving this compound?
A5: While DMSO is the most commonly recommended solvent, other organic solvents like ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) can be explored for dissolving hydrophobic compounds.[5] However, their compatibility with your specific experimental system and potential for cellular toxicity must be carefully evaluated. For any alternative solvent, it is crucial to perform a vehicle control experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low-quality/hygroscopic DMSO. | Vortex the solution thoroughly. Gentle warming (to 37°C) or brief sonication can also be applied. Ensure you are using high-purity, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2] |
| A precipitate forms immediately upon dilution into aqueous buffer. | The concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity causes the compound to crash out. | Perform a serial dilution of the DMSO stock in the aqueous buffer. Add the stock solution dropwise while vortexing the buffer.[4] Consider lowering the final concentration of this compound. |
| The media in my cell culture plate becomes cloudy after adding this compound. | Precipitation of this compound in the cell culture medium. This can be exacerbated by high final DMSO concentrations or interactions with media components. | Keep the final DMSO concentration below 0.5%. Prepare an intermediate dilution of the this compound stock in a small volume of complete media before adding it to the final culture volume. Determine the maximum soluble concentration of this compound in your specific media through a solubility test. |
| I observe crystalline structures in my cell culture wells after prolonged incubation. | Delayed precipitation of this compound. This can be due to changes in pH or temperature in the incubator, or interactions with secreted cellular products. | Lower the working concentration of this compound. Reduce the incubation time if experimentally feasible. Ensure the incubator has stable temperature and humidity control. |
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Reported Concentration | Notes | Reference |
| DMSO | Soluble to 100 mM | - | [1][4] |
| DMSO | 50 mg/mL (134.26 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 372.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
(Optional) Sonicator water bath
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 3.72 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 3.72 mg of this compound.
-
Vortex the tube vigorously until the this compound is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well plate or microcentrifuge tubes
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of this compound in your cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains constant and below 0.5% across all dilutions.
-
Include a vehicle control (medium with the same final concentration of DMSO but no this compound).
-
Incubate the plate or tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24 hours).
-
Visually inspect each well or tube for any signs of precipitation (cloudiness, crystals).
-
For a more sensitive assessment, examine a small aliquot from each dilution under a microscope to look for microscopic precipitates.
-
The highest concentration that remains clear and free of any visible precipitate is the maximum working soluble concentration of this compound under those specific conditions.
-
Visualizations
References
- 1. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PPY-A for Cell Viability Assays
Welcome to the technical support center for optimizing Polypyrrole-A (PPY-A) concentration in cell viability and cytotoxicity assays. This guide provides answers to frequently asked questions, detailed troubleshooting, and standardized protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is concentration optimization critical?
Polypyrrole (PPY) is a conductive polymer with numerous biomedical applications, including tissue engineering and drug delivery.[1] this compound refers to PPY doped with a specific anion (A), which influences its chemical and physical properties such as conductivity, stability, and hydrophilicity.[2] Optimizing the concentration is crucial because this compound can exhibit cytotoxic effects, which are dependent on the concentration, particle size, and cell type.[3] Concentrations that are too high can lead to significant cell death, while concentrations that are too low may not produce a measurable effect. Therefore, careful optimization is necessary to determine the appropriate therapeutic or experimental window.
Q2: My cells are not adhering properly to the this compound substrate. What can I do?
Poor cell adhesion is a common issue with PPY-based materials, often due to their hydrophobic nature.[4][5] Several strategies can improve cell attachment:
-
Surface Coating: Pre-coating the this compound film with extracellular matrix proteins like fibronectin can significantly improve cell attachment and spreading.[4]
-
Washing: Ensure that this compound materials are thoroughly washed before cell culture to remove any residual monomers or oligomers from the synthesis process, which can be toxic to cells.[4]
-
Dopant Selection: The choice of dopant anion ("A") affects surface properties. Polyanionic dopants can create more hydrophilic surfaces, which may improve cell adhesion.[2]
Q3: I'm observing high cytotoxicity even at low this compound concentrations. What are the possible reasons?
Several factors can contribute to unexpected cytotoxicity:
-
Cell Type Sensitivity: Different cell lines have varying sensitivities to this compound. For instance, immune cells may be more sensitive than lung fibroblasts.[3] It is essential to establish a baseline for your specific cell line.
-
This compound Formulation: The formulation (e.g., nanoparticles, films) and particle size play a significant role. PPY nanoparticles (NPs) can induce a significant decrease in cell viability, with effects observed at concentrations as low as 100 µg/mL.[3]
-
Solubility and Aggregation: PPY has poor solubility in many solvents, which can lead to the formation of agglomerates in cell culture media.[1][3] These aggregates can cause localized high concentrations, leading to increased cytotoxicity. Ensure your this compound is well-dispersed using techniques like sonication before adding it to the cells.
Q4: How do I prepare a stable this compound dispersion for my cell culture experiments?
Given the poor solubility of PPY, preparing a stable and homogenous dispersion is key.
-
Choose an Appropriate Solvent: While challenging, some studies utilize specific solvents or create colloidal dispersions.
-
Sonication: Use a probe or bath sonicator to break down agglomerates of this compound nanoparticles in your cell culture medium.
-
Stabilizers: In some cases, biocompatible stabilizing agents can be used to prevent re-aggregation, but their own potential cytotoxicity must be evaluated.
-
Fresh Preparation: Prepare the this compound dispersion immediately before each experiment to minimize aggregation over time.
Q5: Which cell viability assay is best for use with this compound?
Tetrazolium-based colorimetric assays like MTT, MTS, and XTT are commonly used.[6] These assays measure metabolic activity, which is an indicator of cell viability.[6]
-
MTT: A reliable and widely used assay. However, it requires a solubilization step as the formazan product is insoluble.[6]
-
MTS, XTT, and WST-8: These assays produce a soluble formazan product, simplifying the protocol as no solubilization step is needed.[6]
When working with this compound, it is critical to include a control group of this compound in media without cells to check for any direct reaction between this compound and the assay reagent that could interfere with absorbance readings.
Troubleshooting Guide
Unexplained results can be a significant roadblock. The table below outlines common problems encountered when using this compound in cell viability assays, their potential causes, and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Uneven cell seeding.[7] 2. Inhomogeneous this compound dispersion (aggregation).[3] 3. Air bubbles in wells.[8] 4. "Edge effect" due to evaporation in outer wells.[7] | 1. Ensure a single-cell suspension before plating; let the plate sit at room temperature for 15-20 minutes before incubation to allow even settling.[7] 2. Sonicate the this compound stock immediately before diluting and adding to wells. 3. Carefully inspect wells for bubbles and puncture them with a sterile pipette tip or needle.[8] 4. Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead.[7] |
| Low Signal or No Dose-Response | 1. Cell seeding density is too low.[8] 2. This compound concentration range is not optimal. 3. Insufficient incubation time with the assay reagent.[6] 4. Cells are resistant to this compound. | 1. Optimize the initial cell number to ensure the signal is within the linear range of the assay.[1][9] 2. Test a wider and more logarithmic range of concentrations (e.g., 0.1 µg/mL to 1000 µg/mL). 3. Follow the manufacturer's protocol for the assay; typical incubation is 1-4 hours.[6][10] 4. Confirm with a positive control (e.g., a known cytotoxic agent) to ensure the assay is working correctly. |
| High Background Signal | 1. This compound interferes with the assay reagent. 2. Contamination of cell culture or reagents. 3. High concentration of certain substances (e.g., phenol red) in the medium.[11] | 1. Run a control plate with various this compound concentrations in cell-free media to measure any background absorbance. Subtract this background from your experimental values. 2. Use aseptic techniques and check reagents for contamination. 3. If interference is suspected, test the assay in phenol red-free medium.[11] |
| Cells Detach or Show Morphological Changes | 1. This compound is affecting cell adhesion properties.[4] 2. Solvent used to dissolve/disperse this compound is cytotoxic (e.g., DMSO).[12] 3. Mechanical stress during pipetting.[8] | 1. This may be part of the cytotoxic effect. Document morphological changes with microscopy. Consider pre-coating plates with fibronectin.[4] 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).[12] 3. Handle cell suspensions gently during plating and reagent addition.[8] |
Experimental Protocols & Data
Detailed Protocol: MTT Cell Viability Assay for this compound
This protocol provides a framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][13]
1. Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile, pH 7.4 phosphate-buffered saline (DPBS). Sterilize the solution using a 0.2 µm filter. Store at 4°C, protected from light.[6]
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl. Alternatively, use a mixture of 40% dimethylformamide (DMF) in 2% glacial acetic acid with 16% SDS, adjusted to pH 4.7.[6]
-
This compound Stock Dispersion: Prepare a high-concentration stock of this compound in serum-free medium or DPBS. Sonicate for 15-30 minutes to ensure a homogenous dispersion immediately before use.
2. Experimental Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Perform serial dilutions of your this compound stock dispersion in culture medium. Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells (vehicle control) and cell-free wells (blank control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10]
-
Incubate with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[6]
-
Solubilize Formazan: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well.[13]
-
Read Absorbance: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[13] Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the blank (cell-free) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the % Viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Tables
Table 1: Comparison of Common Cell Viability Assays
| Feature | MTT Assay | MTS Assay | XTT Assay |
| Principle | Reduction of yellow tetrazolium salt to insoluble purple formazan by mitochondrial dehydrogenases.[6] | Reduction of tetrazolium compound to soluble formazan. Requires an electron coupling reagent (PES).[6] | Similar to MTS, reduction to a soluble formazan product. Requires an electron coupling reagent.[6] |
| Solubilization Step | Required[6] | Not Required[6] | Not Required[6] |
| Incubation Time | 2-4 hours[6] | 1-4 hours[6] | 2-5 hours |
| Detection | Absorbance at ~570 nm[10] | Absorbance at ~490 nm[6] | Absorbance at ~450 nm |
| Pros | Inexpensive, well-established. | Faster, single-step addition. | High sensitivity. |
| Cons | Requires extra solubilization step, formazan crystals can be difficult to dissolve. | Reagents can be more expensive. | Reagents can be more expensive. |
Table 2: Recommended Starting Concentrations for this compound Optimization
| This compound Formulation | Cell Type | Recommended Starting Range | Reference |
| Nanoparticles (NPs) | A549 lung cells, Balb/3T3 fibroblasts | 10 - 500 µg/mL | [3] |
| Thin Films | PC-12, Schwann cells | N/A (Surface Treatment) | [2] |
| Coated Scaffolds | PC12 cells, hMSCs | N/A (Composite Material) | [1] |
| Note: These are suggested starting points. The optimal range should be determined empirically for each specific this compound formulation and cell line. |
Visual Guides: Workflows and Pathways
The following diagrams illustrate key experimental processes and biological pathways relevant to this compound cytotoxicity studies.
Caption: General workflow for assessing this compound cytotoxicity.
Caption: A troubleshooting decision tree for cell viability assays.
References
- 1. Polypyrrole-Incorporated Conducting Constructs for Tissue Engineering Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatibility Implications of Polypyrrole Synthesis Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety Assessment of Polypyrrole Nanoparticles and Spray-Coated Textiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for in situ polypyrrole coating, and the example of its use for functionalization of polyurethane anisotropic electrospun mats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. marinbio.com [marinbio.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. biocompare.com [biocompare.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Troubleshooting PPY-A Instability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered with the stability of the Abl kinase inhibitor, PPY-A, in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its recommended storage conditions?
This compound is a potent inhibitor of both wild-type and T315I mutant Abl kinases, making it a valuable tool for research in areas such as chronic myeloid leukemia (CML)[1][2][3]. Proper storage is critical to maintain its activity.
Q2: What is the primary solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO)[1][4][5]. It is soluble in DMSO up to 100 mM. For preparing stock solutions, it is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility[1].
Q3: My this compound solution appears cloudy or has visible precipitate. What should I do?
Precipitation is a common issue when diluting a DMSO stock solution into an aqueous buffer for cell-based assays or biochemical experiments. This occurs because this compound, like many kinase inhibitors, is hydrophobic and has low aqueous solubility. Refer to the troubleshooting guide below for detailed steps on how to address this.
Q4: How stable is this compound in aqueous buffers at physiological pH?
Specific data on the stability of this compound in various aqueous buffers and at different pH values is not extensively published. However, the chemical structure of this compound contains functional groups, such as an amide bond and heterocyclic rings, that could be susceptible to hydrolysis, particularly at non-neutral pH. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and to minimize the storage time of these solutions.
Q5: Can I store this compound solutions in aqueous buffers?
Long-term storage of this compound in aqueous solutions is not recommended due to the potential for degradation. Stock solutions in DMSO, when stored properly at -20°C or -80°C, are stable for months[1]. For experiments, it is best practice to dilute the DMSO stock into the final aqueous buffer immediately before use.
Data Presentation
This compound Properties and Recommended Storage
| Property | Value | Source |
| Molecular Weight | 372.42 g/mol | [1][4] |
| Formula | C₂₂H₂₀N₄O₂ | [1][4] |
| Appearance | White to off-white solid | [1] |
| Storage Condition | Recommended Duration | Source |
| Solid Powder at -20°C | Up to 3 years | [1] |
| Solid Powder at 4°C | Up to 2 years | [1] |
| In DMSO at -20°C | Up to 1 month | [1] |
| In DMSO at -80°C | Up to 6 months | [1] |
This compound Solubility
| Solvent | Maximum Concentration | Notes | Source |
| DMSO | 100 mM (37.24 mg/mL) | May require sonication. Use of new, anhydrous DMSO is recommended. | [1][4][5] |
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation or instability when transitioning from a DMSO stock to an aqueous experimental solution.
Problem: Precipitation upon dilution in aqueous buffer.
Potential Causes:
-
"Crashing out": The rapid change in solvent polarity from DMSO to an aqueous buffer can cause the hydrophobic this compound to precipitate.
-
Exceeding solubility limit: The final concentration in the aqueous buffer may be above the solubility limit of this compound in that specific medium.
-
Buffer components: Certain salts or other components in the buffer may interact with this compound and reduce its solubility.
-
pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent.
Solutions:
-
Optimize the Dilution Process:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution from your DMSO stock into a smaller volume of your final buffer or a co-solvent mixture. Then, add this intermediate dilution to the final volume.
-
Vortexing during Dilution: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or swirling. This promotes rapid mixing and prevents localized high concentrations that are prone to precipitation.
-
-
Modify the Assay Buffer (if permissible by the experimental design):
-
Adjust pH: For compounds with basic functional groups, slightly lowering the pH of the buffer can sometimes increase solubility. Conversely, for acidic compounds, a higher pH might be beneficial.
-
Incorporate Solubilizing Agents: Consider adding a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your buffer to help maintain solubility.
-
-
Determine the Maximum Soluble Concentration:
-
Perform a small-scale solubility test to find the highest concentration of this compound that remains in solution in your specific experimental buffer. This can be done by preparing a serial dilution and visually inspecting for precipitation after a short incubation at the experimental temperature.
-
Experimental Protocols
Protocol for Assessing this compound Stability in a New Aqueous Buffer
Objective: To determine the stability of this compound over time in a specific aqueous buffer at a given temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
The aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Incubator or water bath
Methodology:
-
Prepare a this compound Stock Solution: Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a high concentration (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary.
-
Prepare the Working Solution: Dilute the DMSO stock solution into the aqueous buffer to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent with your experimental conditions (typically ≤ 0.5%).
-
Time-Point Sampling:
-
Immediately after preparation (t=0), take an aliquot of the working solution for HPLC analysis. This will serve as your baseline.
-
Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
Collect additional aliquots at various time points (e.g., 2, 4, 8, 24, and 48 hours).
-
-
HPLC Analysis:
-
Analyze each aliquot by HPLC to determine the concentration of intact this compound. The appearance of new peaks may indicate the formation of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation in aqueous solutions.
Hypothetical Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound based on its chemical structure.
Simplified Bcr-Abl Signaling Pathway
Caption: Simplified signaling cascade initiated by the Bcr-Abl oncoprotein.
References
PPY-A Experimental Setup: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPY-A, a potent inhibitor of wild-type and T315I mutant Abl kinases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of the Abl family of non-receptor tyrosine kinases. Its primary targets are wild-type Abl kinase and, notably, the T315I mutant of Abl kinase, which is resistant to many other Abl kinase inhibitors.[1] this compound is commonly used in research for chronic myeloid leukemia (CML).[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is recommended.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: How should I prepare this compound for in vitro experiments?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution is then serially diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally at 0.1% or lower.
Q4: What are the known IC50 values for this compound?
The inhibitory concentration (IC50) values for this compound can vary depending on the specific assay conditions. However, representative values are summarized in the table below.
| Target | Assay Type | IC50 Value |
| Wild-type Abl kinase | In vitro kinase assay | 20 nM[1] |
| T315I mutant Abl kinase | In vitro kinase assay | 9 nM[1] |
| Ba/F3 cells with wild-type Abl | Cell-based proliferation | 390 nM[1] |
| Ba/F3 cells with T315I mutant Abl | Cell-based proliferation | 180 nM[1] |
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Abl Kinase Activity
Possible Causes & Solutions
-
Incorrect this compound Concentration:
-
Verify Calculations: Double-check all dilution calculations from the stock solution to the final working concentration.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions.
-
-
This compound Degradation:
-
Proper Storage: Ensure this compound stock solutions have been stored correctly at -80°C and have not undergone excessive freeze-thaw cycles.[1]
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
-
Assay Conditions:
-
ATP Concentration (In Vitro Kinase Assays): If using a high concentration of ATP, it may outcompete this compound, an ATP-competitive inhibitor. Consider using an ATP concentration close to the Km for the kinase.
-
Cell Density: For cell-based assays, ensure that cell density is consistent across experiments, as this can influence drug efficacy.
-
Problem 2: High Background or Non-Specific Effects in Western Blots for Phospho-Abl
Possible Causes & Solutions
-
Suboptimal Antibody Dilution:
-
Titrate Antibody: Perform an antibody titration to determine the optimal primary and secondary antibody concentrations.
-
-
Inadequate Blocking:
-
Blocking Agent: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins that can increase background with phospho-specific antibodies.
-
-
Phosphatase Activity:
-
Use Inhibitors: Always include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your target proteins.
-
-
Non-Specific Antibody Binding:
-
Washing Steps: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations.
-
Problem 3: Discrepancies in Cell Viability Assay Results
Possible Causes & Solutions
-
Inappropriate Assay Choice:
-
Metabolic vs. Cytotoxicity Assays: Be aware that some viability assays (e.g., MTT, MTS) measure metabolic activity, which can be affected by kinase inhibitors without directly causing cell death. Consider using an assay that measures cell death directly (e.g., trypan blue exclusion, Annexin V staining) or an ATP-based assay for a more direct measure of viability.
-
-
Solvent Toxicity:
-
DMSO Control: Always include a vehicle control (cells treated with the same final concentration of DMSO) to ensure that the observed effects are due to this compound and not the solvent.
-
-
Precipitation of this compound:
-
Solubility Limit: this compound may precipitate in aqueous media at higher concentrations. Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider preparing fresh dilutions or using a lower concentration range.
-
Problem 4: Suspected Off-Target Effects
Possible Causes & Solutions
-
High this compound Concentration:
-
Use Lowest Effective Concentration: Use the lowest concentration of this compound that gives the desired on-target effect to minimize the risk of engaging off-target kinases.
-
-
Lack of Specificity Controls:
-
Use a Structurally Different Inhibitor: To confirm that the observed phenotype is due to the inhibition of Abl kinase, use a structurally unrelated Abl kinase inhibitor and check for a similar effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target to see if the phenotype is reversed.
-
-
Kinase Profiling:
-
Commercial Services: For in-depth analysis, consider using a commercial kinase profiling service to screen this compound against a broad panel of kinases to identify potential off-targets.
-
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Abl Phosphorylation
This protocol describes the steps to assess the inhibition of c-Abl phosphorylation in a CML cell line (e.g., K562) following treatment with this compound.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-c-Abl (Tyr245), Rabbit anti-c-Abl
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment:
-
Seed K562 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 400 nM) for the desired time (e.g., 2, 6, 24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-c-Abl antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total c-Abl.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol outlines the steps for assessing the effect of this compound on the viability of a CML cell line.
Materials:
-
CML cell line (e.g., K562)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom plates
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the results to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration and calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits the constitutively active BCR-ABL kinase.
Caption: General experimental workflow for testing this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
Technical Support Center: Improving the Bioavailability of PPY-A in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of the hypothetical compound PPY-A in animal studies.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter during your experiments with this compound.
Issue 1: Low Oral Bioavailability of this compound in Initial Animal Studies
-
Possible Cause 1: Poor Aqueous Solubility. this compound may be a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning it has low solubility and/or permeability.[1][2]
-
Troubleshooting Steps:
-
Particle Size Reduction: Decrease the particle size of this compound to the nanometer range to increase the surface area for dissolution.[2][3] Techniques like media milling or high-pressure homogenization can be employed.
-
Formulation with Solubilizing Excipients: Incorporate excipients that enhance solubility.
-
Amorphous Solid Dispersions (ASDs): Create an ASD of this compound with a hydrophilic polymer to prevent crystallization and improve dissolution.[6]
-
-
-
Possible Cause 2: P-glycoprotein (P-gp) Efflux. this compound may be a substrate for the P-gp efflux pump in the gastrointestinal tract, which actively transports the compound back into the intestinal lumen, reducing its net absorption.[4][8]
-
Troubleshooting Steps:
-
Co-administration with P-gp Inhibitors: Administer this compound with known P-gp inhibitors. Pharmaceutical excipients like TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) and certain poloxamers have been shown to inhibit P-gp.[4]
-
Formulation with P-gp Inhibiting Excipients: Develop formulations that include excipients with inherent P-gp inhibitory activity.[8]
-
-
-
Possible Cause 3: First-Pass Metabolism. this compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Troubleshooting Steps:
-
Lymphatic Targeting: Formulate this compound in lipid-based delivery systems, such as those containing long-chain fatty acids, to promote lymphatic absorption, thereby bypassing the portal circulation and reducing first-pass metabolism.[7]
-
Use of Enzyme Inhibitors: While more complex and requiring careful consideration of potential drug-drug interactions, co-administration with specific metabolic enzyme inhibitors could be explored.[9]
-
-
Issue 2: High Variability in Pharmacokinetic (PK) Data Between Animals
-
Possible Cause 1: Inconsistent Formulation Dosing. The physical instability of the formulation (e.g., precipitation of this compound in a suspension) can lead to inaccurate and variable dosing.
-
Troubleshooting Steps:
-
Ensure Formulation Homogeneity: For suspensions, ensure they are well-mixed before and during dosing. For solutions, confirm that this compound remains fully dissolved.
-
Optimize Formulation Stability: Improve the physical stability of your formulation by adjusting excipients or considering more robust formulation types like solid dispersions or nanoparticles.
-
-
-
Possible Cause 2: Physiological Differences in Animals. Factors such as differences in gastric pH, gastrointestinal transit time, and enzyme expression can contribute to variability.[10]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure all animals are of the same strain, age, and sex, and are housed under identical conditions. Standardize fasting times before dosing.
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variability and improve the statistical power of the study.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common initial strategies to improve the bioavailability of a poorly soluble compound like this compound?
A1: The most common initial strategies focus on enhancing solubility and dissolution rate.[1][2] These include:
-
Micronization/Nanonization: Reducing the particle size of the active pharmaceutical ingredient (API).[3]
-
Lipid-Based Formulations: Such as SMEDDS, which can improve solubility and may also enhance lymphatic uptake.[7]
-
Solid Dispersions: Creating amorphous solid dispersions with polymers to improve dissolution.[6]
Q2: How can I determine if this compound is a P-gp substrate?
A2: In vitro cell-based assays are typically used to determine if a compound is a P-gp substrate. Caco-2 cell monolayers are a common model for assessing intestinal permeability and identifying P-gp substrates.[4]
Q3: What are the advantages of using nanoformulations for improving the bioavailability of this compound?
A3: Nanoformulations offer several advantages:
-
Increased Surface Area: Smaller particle size leads to a larger surface area, which can significantly increase the dissolution rate.[3]
-
Improved Permeability: Some nanoparticles can enhance permeability across the intestinal epithelium.[11]
-
Protection from Degradation: Encapsulation within nanoparticles can protect this compound from enzymatic degradation in the gastrointestinal tract.[12]
-
Targeted Delivery: Nanoparticles can be functionalized for targeted delivery.
Q4: Which animal model is most appropriate for oral bioavailability studies of this compound?
A4: The choice of animal model depends on the specific research question and the metabolic profile of this compound. Rodents (rats and mice) are commonly used for initial screening due to cost and ease of handling.[13] However, for predicting human pharmacokinetics, larger animal models like dogs or pigs may be more suitable due to greater physiological similarities in their gastrointestinal tracts.[14][15]
Q5: What are some key considerations when designing an in vivo study to assess the bioavailability of a new this compound formulation?
A5: Key considerations include:
-
Proper Controls: Include a control group receiving a simple suspension or solution of this compound to establish a baseline.
-
Pharmacokinetic Sampling: Design a sampling schedule that can accurately capture the absorption, distribution, metabolism, and excretion (ADME) profile, including Cmax, Tmax, and AUC.
-
Dose Selection: The dose should be high enough to be quantifiable in plasma but not so high as to cause saturation of absorption mechanisms.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| This compound Micronized Suspension | 10 | 320 ± 60 | 1.5 | 1500 ± 250 | 250 |
| This compound in SMEDDS | 10 | 750 ± 150 | 1.0 | 4200 ± 700 | 700 |
| This compound Nanoparticles | 10 | 980 ± 200 | 0.75 | 5500 ± 950 | 917 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the this compound suspension.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
-
Materials: this compound, Glyceryl monostearate (lipid), Poloxamer 188 (surfactant), distilled water.
-
Method (Hot Homogenization Technique): a. Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point. b. Disperse this compound in the molten lipid. c. Heat the Poloxamer 188 solution in distilled water to the same temperature. d. Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 15 minutes. e. Cool the resulting nanoemulsion to room temperature while stirring to allow the SLNs to form. f. Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Dosing: a. Fast the rats overnight (approximately 12 hours) before dosing, with free access to water. b. Administer the this compound formulations orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes. b. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for developing and evaluating new this compound formulations.
Caption: Troubleshooting logic for low this compound bioavailability.
Caption: Barriers to oral absorption of this compound in the intestine.
References
- 1. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 5. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. nanoscience.com [nanoscience.com]
- 12. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with off-target effects of PPY-A
Technical Support Center: PPY-A
Welcome to the technical support center for this compound, a potent and selective inhibitor of Abl kinases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in experiments and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent inhibitor of the T315I mutant and wild-type Abl kinases, with IC50 values of 9 nM and 20 nM, respectively.[1] It is primarily used in research for chronic myeloid leukemia (CML).[1]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[2] For kinase inhibitors, these effects are a significant concern because the ATP-binding pocket is structurally similar across many kinases, which can lead to a lack of specificity.[3] This can result in cellular toxicity, misinterpretation of experimental results, and adverse side effects in clinical settings.[2][3]
Q3: How can I determine if the observed cellular effects are due to on-target or off-target activity of this compound?
A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects:
-
Use of a Structurally Unrelated Inhibitor: Confirm your findings with a different inhibitor that targets the same primary kinase but has a different chemical structure. If the phenotype persists, it is more likely an on-target effect.[3]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.[2]
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should correlate with the IC50 value for the primary target, while off-target effects may only appear at higher concentrations.[3]
-
Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target. If the resulting phenotype matches that observed with this compound treatment, it supports an on-target mechanism.[3]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | Off-target kinase inhibition.[2] | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[2]2. Test inhibitors with different chemical scaffolds that target the same primary kinase.[2] | 1. Identification of unintended kinase targets.2. If cytotoxicity persists, it may be an on-target effect. |
| Compound solubility issues. | 1. Verify the solubility of this compound in your cell culture media.2. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[2] | Prevention of compound precipitation, which can lead to non-specific effects. | |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways.[2] | 1. Use Western blotting to probe for the activation of known compensatory pathways.2. Consider using a combination of inhibitors to block both primary and compensatory pathways.[2] | 1. A clearer understanding of the cellular response to this compound.2. More consistent and interpretable results. |
| Inhibitor instability. | 1. Check the stability of this compound under your experimental conditions (e.g., temperature, light exposure). | Ensures that the observed effects are due to the inhibitor and not its degradation products.[2] | |
| Cell line-specific effects. | 1. Test this compound in multiple cell lines to determine if the unexpected effects are consistent.[2] | Helps to distinguish between general off-target effects and those specific to a particular cellular context. | |
| Observed phenotype does not match the known function of the target kinase. | Off-target effect on a kinase with an opposing biological function.[3] | 1. Perform a kinase selectivity profile to identify potential off-target interactions. 2. Validate findings with a structurally unrelated inhibitor for the same target or with a genetic knockdown approach.[3] | Identification of the off-target kinase responsible for the unexpected phenotype. |
Data on this compound Inhibitory Activity
| Target | IC50 (nM) | Cell Line | IC50 (nM) |
| Wild-type Abl kinase | 20 | Ba/F3 cells with wild-type Abl | 390 |
| T315I mutant Abl kinase | 9 | Ba/F3 cells with Abl T315I mutant | 180 |
Source: MedchemExpress, R&D Systems[1]
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
To identify potential off-target effects of this compound, a kinome-wide selectivity screen is recommended. This can be performed using various service providers or in-house methods.
Objective: To determine the inhibitory activity of this compound against a large panel of kinases.
Methodology: In Vitro Kinase Assay Panel (Radiometric) [4]
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[4]
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).[4]
-
Prepare a solution containing the specific peptide or protein substrate for each kinase and [γ-³³P]ATP. The ATP concentration should ideally be at the Kₘ for each kinase.[4]
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each purified recombinant kinase to its respective well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[4]
-
Initiate the kinase reaction by adding the substrate/[γ-³³P]ATP mixture.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a drug in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Objective: To confirm the binding of this compound to its on-target and potential off-target kinases within intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for a specific duration.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant and analyze the protein levels of the target kinase(s) by Western blotting or other quantitative protein analysis methods like mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve for the target protein by plotting the amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and therefore, target engagement.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for off-target effects.
References
Technical Support Center: PPY-A Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of the Abl kinase inhibitor, PPY-A, during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at -20°C. Some suppliers also provide stability data for storage at 4°C for shorter durations. Always refer to the manufacturer's product data sheet for specific recommendations.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mM. It is highly recommended to prepare a high-concentration stock solution in anhydrous DMSO. For long-term storage, this stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] When preparing to use the compound, allow an aliquot to equilibrate to room temperature before opening the vial to prevent condensation, which can introduce moisture and promote degradation.
Q3: My this compound solution has changed color. Is it still usable?
A change in the color of a this compound solution can be an indicator of chemical degradation or oxidation. It is strongly advised to perform a purity analysis, for instance, using HPLC, before using a discolored solution in an experiment to ensure the integrity of the compound.
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures. To address this, gently warm the vial to 37°C and vortex to redissolve the compound completely before use. To prevent this issue in the future, consider preparing stock solutions at a slightly lower concentration.
Q5: What factors can contribute to the degradation of this compound in my experiments?
Several factors can lead to the degradation of this compound in aqueous experimental buffers:
-
pH: The stability of this compound can be pH-dependent. The presence of pyridine and pyrrole moieties suggests potential susceptibility to degradation under strongly acidic or basic conditions.
-
Oxidation: The aromatic amine and ether functionalities in the this compound structure can be susceptible to oxidation, especially in the presence of reactive oxygen species in the experimental medium.
-
Light: Exposure to UV or even ambient light can induce photodegradation in some small molecules. It is advisable to protect this compound solutions from light.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in assays. | This compound has degraded in the stock solution or working solution. | Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. Perform a stability study in your specific assay buffer to understand the degradation kinetics. |
| Appearance of new peaks in HPLC analysis of this compound. | Chemical degradation of this compound has occurred. | Review storage conditions of both solid compound and stock solutions. Ensure protection from light, moisture, and extreme temperatures. If degradation is suspected in an experimental buffer, analyze the buffer components for potential reactivity. |
| Cloudiness or precipitation in the experimental well. | Poor solubility or precipitation of this compound in the aqueous assay buffer. | Ensure the final concentration of DMSO from the stock solution is compatible with your assay system and does not exceed the recommended percentage (typically <0.5%). Consider using a surfactant or co-solvent to improve solubility, but validate their compatibility with your assay. |
Quantitative Data Summary
The following tables provide an overview of the recommended storage conditions and illustrative stability data for this compound. The stability data is based on general knowledge of small molecule kinase inhibitors and should be considered as a guideline. For precise stability information, it is recommended to perform an in-house stability study.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| Solid Powder | 4°C | Up to 2 years |
| Stock Solution in DMSO | -80°C | Up to 6 months |
| Stock Solution in DMSO | -20°C | Up to 1 month |
Data compiled from supplier recommendations.[1]
Table 2: Illustrative Stability of this compound in Solution (10 µM in Aqueous Buffer, pH 7.4)
| Condition | Time (hours) | Remaining this compound (%) |
| 4°C, Protected from Light | 24 | >98% |
| Room Temperature, Protected from Light | 24 | ~95% |
| Room Temperature, Exposed to Ambient Light | 24 | ~85% |
| 37°C, Protected from Light | 24 | ~90% |
This data is for illustrative purposes only and may not reflect the actual stability of this compound in your specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.[2][3]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid this compound powder at 80°C for 48 hours.
-
Photodegradation: Expose the this compound solution to a calibrated light source (e.g., UV and visible light) for a defined period as per ICH Q1B guidelines.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The target degradation is typically in the range of 5-20%.[2]
Protocol 2: HPLC Method for Purity Analysis of this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products.[4]
Objective: To determine the purity of this compound and quantify any degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, which should be determined by a UV scan.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity of this compound is calculated by the area percentage of the main peak relative to the total peak area. For quantification of specific impurities, reference standards would be required.
Visualizations
Bcr-Abl Signaling Pathway
This compound is an inhibitor of the Abl kinase. In chronic myeloid leukemia (CML), the Bcr-Abl fusion protein leads to constitutive activation of the Abl kinase, which in turn activates several downstream signaling pathways promoting cell proliferation and survival.[5][6][7][8][9]
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
A systematic workflow is critical for accurately assessing the stability of this compound.
Caption: General workflow for conducting a forced degradation study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. veeprho.com [veeprho.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining PPY Delivery Methods for In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polypyrrole (PPY) nanoparticle delivery methods in in vivo research.
Frequently Asked Questions (FAQs)
1. What is "PPY-A" and how does the anion "A" affect my in vivo experiments?
"this compound" refers to polypyrrole doped with a specific anion "A". The choice of this dopant anion is critical as it significantly influences the physicochemical properties of the PPY nanoparticles, including their size, stability, conductivity, and, consequently, their biological interactions in vivo. Common dopants include chloride (Cl-), dodecylbenzenesulfonate (DBS-), and larger polymeric anions like polystyrene sulfonate (PSS). The dopant can affect biocompatibility and drug release kinetics. Therefore, it is crucial to select and report the specific anion used in your PPY formulation.
2. What are the most common challenges encountered when delivering PPY nanoparticles in vivo?
The most frequent challenges include:
-
Aggregation: Nanoparticles can aggregate in physiological media, leading to altered biodistribution and potential embolisms.
-
Unexpected Toxicity: While generally considered biocompatible, residual monomers, surfactants from synthesis, or the specific dopant used can cause unforeseen toxicity.[1][2] High concentrations of PPY nanoparticles have shown cytotoxic effects.[1][3]
-
Low Therapeutic Efficacy: This can result from poor biodistribution, inefficient cellular uptake, or premature drug release.
-
Rapid Clearance: The reticuloendothelial system (RES), particularly the liver and spleen, can rapidly clear nanoparticles from circulation, reducing their accumulation at the target site.
3. How can I improve the stability of my PPY nanoparticles in physiological solutions?
To enhance stability and prevent aggregation, consider the following:
-
Surface Modification: Coating nanoparticles with biocompatible polymers like polyethylene glycol (PEG) can provide steric hindrance and reduce protein adsorption, which often precedes aggregation.[4]
-
Surfactant Optimization: During synthesis, using surfactants like polyvinylpyrrolidone (PVP) or polyvinyl alcohol (PVA) can help create stable, well-dispersed nanoparticles.[5][6]
-
Zeta Potential: Aim for a sufficiently high positive or negative zeta potential to ensure electrostatic repulsion between particles.[4]
4. What are the key considerations for drug loading into PPY nanoparticles?
Key factors influencing drug loading include:
-
Drug Properties: The charge and hydrophobicity of the drug will determine its interaction with the PPY matrix.
-
Loading Method: Drugs can be incorporated during polymerization or loaded into pre-formed nanoparticles. The latter often involves incubation and can be influenced by pH and temperature.
-
PPY Nanoparticle Characteristics: The porosity and surface chemistry of the nanoparticles will dictate the loading capacity and efficiency. For instance, PPY nanovesicles with hollow interiors can offer high drug loading capacity.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High batch-to-batch variability in nanoparticle size and morphology. | Inconsistent reaction conditions (temperature, stirring speed, reagent addition rate). | Standardize the synthesis protocol meticulously. Use a controlled reaction vessel with consistent heating and stirring. Add reagents at a slow, controlled rate using a syringe pump. |
| Low drug loading efficiency. | Poor interaction between the drug and the PPY matrix. Suboptimal loading conditions (pH, temperature, incubation time). | Modify the surface of PPY nanoparticles to enhance interaction with the drug (e.g., functionalization with charged groups). Optimize loading parameters by performing a design of experiments (DoE) to test different pH values, temperatures, and incubation times. |
| Nanoparticle aggregation upon injection. | Insufficient surface coating or inappropriate surface charge. Interaction with blood components. | Ensure complete and stable surface coating (e.g., with PEG). Characterize the zeta potential in physiological buffers to confirm sufficient electrostatic repulsion.[4] Pre-incubate a small sample of nanoparticles in serum to visually inspect for aggregation before in vivo use. |
| Acute toxicity or adverse reactions in animal models immediately after injection. | Residual unreacted monomers, organic solvents, or cytotoxic surfactants from the synthesis process. Endotoxin contamination. | Purify nanoparticles thoroughly using dialysis or tangential flow filtration to remove small molecule contaminants. Test for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. |
| Low accumulation of nanoparticles at the target tissue. | Rapid clearance by the reticuloendothelial system (RES). Inefficient targeting strategy. | PEGylate nanoparticles to increase circulation time. If using active targeting, ensure the ligand is correctly oriented and accessible on the nanoparticle surface. Consider the Enhanced Permeability and Retention (EPR) effect for tumor targeting, which is dependent on nanoparticle size. |
| Inconsistent therapeutic outcomes in photothermal therapy (PTT). | Insufficient light penetration to the target tissue. Low photothermal conversion efficiency of the nanoparticles. | Use a laser with a wavelength in the near-infrared (NIR) window (700-1100 nm) for deeper tissue penetration. Characterize the photothermal conversion efficiency of your PPY nanoparticles in vitro before proceeding to in vivo studies.[8] |
Quantitative Data
Table 1: Physicochemical Properties of PPY Nanoparticles
| Nanoparticle Formulation | Size (nm) | Zeta Potential (mV) | Drug Loaded | Drug Loading Efficiency (%) | Reference |
| PPy-DOX | ~150 | Not Reported | Doxorubicin | 12.6 | [9][10] |
| PPy Nanovesicles | < 50 | Negative | Doxorubicin | High (not quantified) | [7] |
| PPy-Fe3O4 | 80-100 | Not Reported | - | - | [11] |
| PPy-PVP | 93.5 - 151.5 | Not Reported | - | - | [12] |
| PPy-NPs | 20, 40, 60, 80, 100 | Not Reported | - | - | [13] |
Table 2: In Vivo Toxicity and Biodistribution of PPY Nanoparticles
| Animal Model | Nanoparticle Formulation | Dose | Major Organs of Accumulation | Observed Toxicity | Reference |
| Mice | Chemically synthesized PPy particles | Not specified | Peritoneum, liver, spleen | No detectable cytotoxic effect or allergic response. No inflammation after 6 weeks. | [1][14] |
| Mice | PPy NPs | 10 mg/kg | Tumor (5% ID/g) | No obvious tissue toxicity observed. | [15] |
| Mice | PPy-NPs | > 9.7 µg/ml | Not Reported | Cytotoxic to various cell lines in vitro. | [1][3] |
| Mice | PPyF4 nanoparticles | 1000 µg/mL | Heart | Low cytotoxicity to NHDF cells in vitro. | [16] |
Experimental Protocols
1. Protocol for Synthesis of PPY Nanoparticles via Chemical Oxidation
This protocol is a representative example for synthesizing PPY nanoparticles.
Materials:
-
Pyrrole monomer
-
Polyvinylpyrrolidone (PVP, MW = 40,000)
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ultrapure water
-
Ethanol
-
Acetone
Procedure:
-
Prepare a solution of PVP (e.g., 1 g) in ultrapure water (e.g., 25 mL) in a sealed container and stir until fully dissolved.
-
Add a specific volume of pyrrole monomer (e.g., 130 µL) to the PVP solution and stir for 10 minutes.
-
Rapidly add a concentrated solution of FeCl₃·6H₂O (e.g., 1 mL of 0.75 g/mL) to the reaction mixture.
-
Allow the polymerization to proceed for a set time (e.g., 3 hours) with continuous stirring.
-
Purify the resulting PPY nanoparticles by repeated centrifugation and washing with an ethanol-acetone mixture.
-
Resuspend the final nanoparticle pellet in sterile, endotoxin-free water or saline for in vivo use.
-
Characterize the nanoparticles for size, zeta potential, and morphology using techniques like Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
2. Protocol for Intravenous Administration of PPY Nanoparticles in Mice
Materials:
-
Sterile PPY nanoparticle suspension in a suitable vehicle (e.g., saline)
-
Mouse restrainer
-
Heat lamp
-
27-30 gauge needle and 1 mL syringe
-
70% ethanol
-
Sterile gauze
Procedure:
-
Ensure the PPY nanoparticle solution is sterile and well-dispersed. Sonication may be used to break up any loose aggregates before injection.[17]
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins. Be careful not to overheat the animal.[18]
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% ethanol.[18]
-
Load the desired volume of the nanoparticle suspension (typically 100-200 µL) into the syringe.[17]
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
Slowly inject the nanoparticle suspension. If resistance is felt, withdraw the needle and try a different injection site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[17]
-
Monitor the animal for any immediate adverse reactions.
3. Protocol for In Vivo Photothermal Therapy (PTT) with PPY Nanoparticles
Prerequisites:
-
A tumor-bearing mouse model (e.g., subcutaneous xenograft).
-
A high-power near-infrared (NIR) laser (e.g., 808 nm).
-
An infrared thermal imaging camera.
Procedure:
-
Intravenously inject the PPY nanoparticles into the tumor-bearing mice as described in the protocol above.
-
Allow a predetermined amount of time (e.g., 24 hours) for the nanoparticles to accumulate in the tumor tissue.[15]
-
Anesthetize the mouse.
-
Irradiate the tumor area with the NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5 minutes).[15]
-
Monitor the temperature of the tumor surface using an infrared thermal imaging camera during irradiation.
-
Monitor tumor growth and animal survival in the days and weeks following the treatment.
Visualizations
Signaling Pathways
Caption: The JAK-STAT signaling pathway, which can be modulated by PPY nanoparticle-based therapies to induce apoptosis in cancer cells.
Caption: The PI3K/AKT signaling pathway, involved in cell survival and proliferation, which can be a target for PPY nanoparticle-delivered therapeutics.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of PPY nanoparticles for in vivo applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of cytotoxicity of polypyrrole nanoparticles synthesized by oxidative polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of polypyrrole nanoparticles and their applications in electrically conductive adhesives for improving conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Doxorubicin-loaded polypyrrole nanovesicles for suppressing tumor metastasis through combining photothermotherapy and lymphatic system-targeted chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polypyrrole nanoparticles for high-performance in vivo near-infrared photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. DSpace [scholarbank.nus.edu.sg]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity of, and innate immune response to, size-controlled polypyrrole nanoparticles in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biocompatibility of polypyrrole particles: an in-vivo study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Photoacoustic Properties of Polypyrrole Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices | Nanopartz⢠[nanopartz.com]
- 18. research.vt.edu [research.vt.edu]
Technical Support Center: Overcoming PPY-A Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PPY-A, a novel anti-cancer agent. Our aim is to help you identify potential mechanisms of resistance and provide actionable strategies to overcome them in your cancer cell line models.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to targeted therapies like this compound?
A1: Acquired resistance to targeted therapies is a significant challenge in cancer research.[1][2] Several mechanisms can lead to reduced sensitivity in your cell line. These can be broadly categorized as:
-
Target Alteration: Mutations in the gene encoding the molecular target of this compound can prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp), can actively transport this compound out of the cancer cells, reducing its intracellular concentration to sub-therapeutic levels.[1][3][4]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by this compound, thereby maintaining their proliferation and survival.[5]
-
Altered Drug Metabolism: The cancer cells may develop mechanisms to metabolize or inactivate this compound more efficiently.[5]
-
Evasion of Apoptosis: Cancer cells can acquire mutations in genes that regulate programmed cell death (apoptosis), making them resistant to the cytotoxic effects of this compound.[5]
Q2: How can I experimentally confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a series of experiments to compare the phenotype of the suspected resistant line to the parental (sensitive) cell line.
-
Cell Viability/Proliferation Assays: A significant increase in the IC50 value (the concentration of a drug that causes a 50% inhibition of response) for this compound in the suspected resistant line compared to the parental line is a primary indicator of resistance.
-
Colony Formation Assays: This long-term assay assesses the ability of single cells to form colonies under drug treatment. Resistant cells will form more and larger colonies at higher concentrations of this compound compared to sensitive cells.
-
Western Blot Analysis: Profile key signaling pathways that might be involved in resistance. Look for changes in protein expression or phosphorylation status in the resistant cells.
-
Gene Sequencing: If the direct target of this compound is known, sequence the corresponding gene to check for mutations in the resistant cell line.
Q3: My previously this compound-sensitive cells are no longer responding to treatment. What initial troubleshooting steps should I take?
A3: Before investigating complex biological resistance mechanisms, it's crucial to rule out experimental variability.
| Troubleshooting Checklist |
| Issue |
| Possible Cause |
| Recommended Action |
| My cells are not responding to this compound. |
| Drug Integrity: this compound may have degraded. |
| Aliquot this compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Test a fresh aliquot. |
| Cell Line Health: Cells may be unhealthy or stressed. |
| Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase before starting experiments. |
| Inconsistent Seeding Density: Variable cell numbers can affect results. |
| Standardize your cell seeding density for all experiments. |
| Cell Line Heterogeneity: The parental line may have a mixed population with varying sensitivities. |
| Consider single-cell cloning to establish a more uniform sensitive cell line for comparison. |
Troubleshooting Guide: Investigating Resistance Mechanisms
If you have confirmed stable resistance in your cell line, the next step is to identify the underlying mechanism.
Issue 1: Suspected Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein (P-gp), is a common mechanism of multidrug resistance (MDR).[1][3][4][6] These transporters function as efflux pumps, actively removing drugs from the cell.[3][4]
Experimental Protocol: Rhodamine 123 Efflux Assay
This assay measures the activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp.
-
Cell Preparation: Seed both parental (sensitive) and this compound-resistant cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment (Control): Treat a subset of wells with a known P-gp inhibitor (e.g., Verapamil or Tariquidar) for 1 hour.[7][8]
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells and incubate for 30-60 minutes.
-
Efflux Period: Wash the cells and incubate in fresh, Rhodamine 123-free media (with or without the P-gp inhibitor) for 1-2 hours.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.
Data Interpretation:
| Cell Line | Treatment | Expected Outcome | Interpretation |
| Parental (Sensitive) | None | High intracellular fluorescence | Low P-gp activity; Rhodamine 123 is retained. |
| This compound Resistant | None | Low intracellular fluorescence | High P-gp activity; Rhodamine 123 is effluxed. |
| This compound Resistant | P-gp Inhibitor (Verapamil) | High intracellular fluorescence (similar to parental) | The P-gp inhibitor blocks the efflux of Rhodamine 123, confirming P-gp-mediated resistance.[7] |
Logical Workflow for Investigating P-gp Mediated Resistance
Caption: Workflow for identifying P-gp mediated drug efflux.
Overcoming P-gp Mediated Resistance:
-
Combination Therapy: Combine this compound with a P-gp inhibitor. Several generations of P-gp inhibitors have been developed, though clinical success has been limited by toxicity.[8]
-
Novel Drug Analogs: Develop analogs of this compound that are not substrates for P-gp.[6]
Issue 2: Suspected Bypass Pathway Activation
Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of the primary target of this compound. For instance, if this compound targets the PI3K/AKT pathway, cells might upregulate the MAPK/ERK pathway to maintain proliferation.[9]
Experimental Protocol: Western Blot Analysis of Key Signaling Pathways
-
Cell Lysis: Lyse both parental and this compound-resistant cells, with and without this compound treatment.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key phosphorylated and total proteins in relevant pathways (e.g., p-AKT, AKT, p-ERK, ERK).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Data Interpretation:
| Cell Line | This compound Treatment | Expected p-AKT Levels (if PI3K is the target) | Observed p-ERK Levels (Bypass) | Interpretation |
| Parental | No | High | Baseline | Basal pathway activity. |
| Parental | Yes | Low | Baseline | This compound effectively inhibits the target pathway. |
| This compound Resistant | No | High | High | Resistant cells may have baseline activation of the bypass pathway. |
| This compound Resistant | Yes | Low | High/Increased | This compound inhibits its target, but the bypass pathway remains active or is further upregulated, conferring resistance. |
Signaling Pathway Diagram: PI3K/AKT and MAPK/ERK Crosstalk
Caption: Bypass of this compound inhibition via MAPK/ERK pathway activation.
Overcoming Bypass Pathway Activation:
-
Combination Therapy: The most effective strategy is to co-administer this compound with an inhibitor of the activated bypass pathway.[10][11] For example, if the MAPK/ERK pathway is activated, combining this compound with a MEK inhibitor can restore sensitivity.[12]
Issue 3: Suspected Synthetic Lethality Interactions
The concept of synthetic lethality can be exploited to overcome resistance.[13][14][15] This occurs when the simultaneous loss of function of two genes leads to cell death, while the loss of either gene alone does not.[15] If resistance to this compound is associated with a specific genetic alteration (e.g., a mutation in a DNA repair gene), you can target a protein that has a synthetic lethal interaction with that alteration. A well-known example is the use of PARP inhibitors in cancers with BRCA1/2 mutations.[13][16]
Experimental Protocol: siRNA or CRISPR-Cas9 Screening
-
Library Transfection/Transduction: Introduce a library of siRNAs or a CRISPR-Cas9 library targeting a panel of genes (e.g., DNA repair genes, cell cycle checkpoint kinases) into the this compound-resistant cell line.
-
This compound Treatment: Treat the cells with this compound at a concentration that is normally non-toxic to the resistant line.
-
Viability Assessment: After a period of incubation, assess cell viability.
-
Hit Identification: Identify the siRNAs or gRNAs that lead to a significant decrease in cell viability in the presence of this compound. These "hits" represent potential synthetic lethal targets.
Data Interpretation:
| Target Gene Knockdown | This compound Treatment | Cell Viability | Interpretation |
| Non-targeting control | Yes | High | This compound alone is not effective in the resistant line. |
| Gene X | Yes | Low | Knockdown of Gene X re-sensitizes the cells to this compound, indicating a synthetic lethal interaction. Gene X or its protein product is a potential therapeutic target for combination therapy with this compound. |
Conceptual Diagram of Synthetic Lethality
Caption: Exploiting synthetic lethality to overcome resistance.
Overcoming Resistance via Synthetic Lethality:
-
Targeted Combination Therapy: Once a synthetic lethal interaction is identified, combine this compound with a specific inhibitor of the identified target (e.g., combining a DNA damaging agent with a PARP inhibitor in HR-deficient cells).[13][17]
This technical support center provides a framework for addressing this compound resistance. The specific experimental details will need to be optimized for your particular cell lines and laboratory conditions.
References
- 1. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]
- 7. Frontiers | Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein [frontiersin.org]
- 8. The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 11. kuickresearch.com [kuickresearch.com]
- 12. Characterization of anticancer drug resistance by Reverse Phase Protein Array: new targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The synthetic lethality of targeting cell cycle checkpoints and PARPs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Unleashing the Power of Synthetic Lethality: Augmenting Treatment Efficacy through Synergistic Integration with Chemotherapy Drugs [mdpi.com]
- 16. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PPY-A Treatment Protocols for Sensitive Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPY-A, a potent inhibitor of Abl kinases. The following information is designed to help adjust treatment protocols for sensitive cell lines that may exhibit a heightened response to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of both wild-type and T315I mutant Abl kinases, making it a valuable tool for research in areas such as Chronic Myeloid Leukemia (CML).[1][2][3] Its primary mechanism involves blocking the kinase activity of Abl, which is crucial for the proliferation of certain cancer cells. Additionally, this compound has been shown to have other mechanisms of action, including the inhibition of the WNT signaling pathway and mitochondrial function.
Q2: What are the known signaling pathways affected by this compound?
This compound is known to primarily target the Bcr-Abl signaling pathway.[1][2] It has also been reported to inhibit the WNT/β-catenin signaling pathway and affect mitochondrial function, which can lead to apoptosis.
Q3: What are "sensitive cells" in the context of this compound treatment?
Sensitive cells are cell lines that exhibit a strong cytotoxic response to this compound at concentrations that are typically well-tolerated by other cell lines. This can manifest as rapid and extensive cell death, even at low nanomolar concentrations. This sensitivity may be due to a high dependency on the signaling pathways that this compound inhibits or due to off-target effects.
Q4: How should I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cells. This involves treating the cells with a range of this compound concentrations and measuring cell viability after a set incubation period.
Troubleshooting Guide
Q1: I am observing excessive cell death even at low concentrations of this compound. What should I do?
High sensitivity to this compound can be a challenge. Here are some steps to troubleshoot this issue:
-
Reduce this compound Concentration: The most immediate step is to lower the concentration of this compound. Perform a dose-response curve with a wider and lower range of concentrations to identify a more suitable working concentration.
-
Shorten Incubation Time: The duration of exposure to this compound can significantly impact cell viability. Conduct a time-course experiment to determine the minimum time required to observe the desired effect without causing excessive cell death.
-
Check for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding the tolerance level of your cells (typically below 0.5%).
-
Assess for Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that contribute to cytotoxicity.[1][4][5][6] If possible, use a more specific inhibitor or validate your findings with a second, structurally different inhibitor for the same target.
Q2: My this compound treatment is not showing any effect on the cells. What could be the reason?
If you are not observing the expected effect, consider the following:
-
Inhibitor Inactivity: Ensure that your this compound stock solution is properly stored and has not degraded. It is advisable to use fresh aliquots for your experiments.
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a higher range of concentrations.
-
Cell Line Resistance: The cell line you are using may be resistant to this compound's mechanism of action.
-
Incorrect Experimental Readout: Make sure that the assay you are using to measure the effect of this compound is appropriate and sensitive enough.
Q3: I am seeing a high degree of variability between my experimental replicates. What can I do to improve consistency?
Variability in results can be frustrating. Here are some tips to improve the reproducibility of your experiments:
-
Consistent Cell Culture Practices: Ensure that your cells are at a consistent passage number and confluency at the time of treatment.
-
Accurate Pipetting: Use calibrated pipettes and be meticulous when preparing serial dilutions of this compound.
-
Homogeneous Cell Seeding: Ensure that cells are evenly distributed in your culture plates to avoid variations in cell density.
-
Control for Edge Effects: In multi-well plates, the outer wells are more prone to evaporation, which can alter the concentration of this compound. It is best to not use the outer wells for experimental samples and instead fill them with sterile media or PBS.
Data Presentation
Table 1: Representative Dose-Response Data for a Generic Kinase Inhibitor in Different Cell Lines.
Disclaimer: The following data is for illustrative purposes and represents typical results for a generic kinase inhibitor. Actual IC50 values for this compound will vary depending on the cell line and experimental conditions.
| Cell Line | Tissue of Origin | IC50 (nM) |
| K562 | Chronic Myeloid Leukemia | 15 |
| Ba/F3 | Pro-B | 390 |
| HeLa | Cervical Cancer | >10,000 |
| HEK293 | Embryonic Kidney | >10,000 |
Table 2: Representative Time-Course Analysis of Apoptosis Induction by a Generic Kinase Inhibitor.
Disclaimer: The following data is for illustrative purposes. The rate of apoptosis induction by this compound will be cell-line dependent.
| Treatment Time (hours) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 | 5% |
| 6 | 15% |
| 12 | 35% |
| 24 | 60% |
| 48 | 85% |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a sensitive cell line.
-
Materials:
-
Sensitive cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
-
Materials:
-
Sensitive cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the desired concentration of this compound for a specific time.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Mandatory Visualizations
Caption: Canonical WNT Signaling Pathway.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway.
Caption: Experimental Workflow for Optimizing this compound Treatment.
Caption: Troubleshooting High Cell Sensitivity to this compound.
References
- 1. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of PPY-A, Imatinib, and Dasatinib in Targeting BCR-ABL Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitors PPY-A, imatinib, and dasatinib, with a focus on their efficacy against the BCR-ABL kinase, a key driver of chronic myeloid leukemia (CML). The information presented is collated from publicly available preclinical data to assist researchers in evaluating these compounds for further investigation.
Executive Summary
Imatinib, a first-generation tyrosine kinase inhibitor (TKI), revolutionized the treatment of CML by targeting the BCR-ABL fusion protein. However, the emergence of resistance, particularly through mutations in the ABL kinase domain, necessitated the development of second and third-generation inhibitors. Dasatinib, a second-generation TKI, exhibits greater potency and a broader target spectrum than imatinib, showing efficacy against many imatinib-resistant mutations. This compound is a potent inhibitor of both wild-type and the highly resistant T315I mutant of the Abl kinase, a mutation that confers resistance to both imatinib and dasatinib. This guide presents a quantitative comparison of their inhibitory activities, details of the experimental protocols used for their evaluation, and visualizations of the pertinent signaling pathways.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, imatinib, and dasatinib against wild-type and T315I mutant Abl kinase in both biochemical and cell-based assays.
Table 1: Biochemical IC50 Values Against Abl Kinase
| Compound | Target | IC50 (nM) |
| This compound | Wild-type Abl | 20[1] |
| T315I mutant Abl | 9[1] | |
| Imatinib | Wild-type Abl | ~600[2] |
| T315I mutant Abl | >10,000[3] | |
| Dasatinib | Wild-type Abl | <1.0[4] |
| T315I mutant Abl | 5,200[3] |
Table 2: Cell-Based IC50 Values (Ba/F3 cells)
| Compound | Cell Line | IC50 (nM) |
| This compound | Ba/F3 expressing wild-type Abl | 390[1] |
| Ba/F3 expressing T315I mutant Abl | 180[1] | |
| Imatinib | Ba/F3 expressing wild-type BCR-ABL | 48[3] |
| Ba/F3 expressing T315I mutant BCR-ABL | >10,000[3] | |
| Dasatinib | Ba/F3 expressing wild-type BCR-ABL | 0.4[3] |
| Ba/F3 expressing T315I mutant BCR-ABL | 65[4] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the Abl kinase. The amount of phosphorylated substrate is then quantified, and the inhibition is calculated relative to a control reaction without the inhibitor.
Generalized Protocol:
-
Reagents:
-
Purified recombinant wild-type or T315I mutant Abl kinase domain.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
ATP.
-
Abl-specific peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2).
-
Test compounds (this compound, imatinib, dasatinib) serially diluted in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or TR-FRET reagents).
-
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, add the kinase, peptide substrate, and test compound or vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™ or fluorescence for TR-FRET). f. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Proliferation Assay (Ba/F3 Cells)
This assay assesses the effect of a compound on the proliferation of cells whose survival is dependent on the activity of the BCR-ABL kinase.
Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. When transfected with the BCR-ABL gene (wild-type or mutant), these cells become IL-3 independent, and their proliferation is driven by the BCR-ABL kinase activity. Inhibition of BCR-ABL leads to a dose-dependent decrease in cell viability.
Generalized Protocol:
-
Cell Culture:
-
Maintain Ba/F3 cells expressing either wild-type BCR-ABL or the T315I mutant in appropriate culture medium supplemented with serum but without IL-3.
-
-
Procedure: a. Seed the Ba/F3 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well). b. Prepare serial dilutions of the test compounds in the culture medium. c. Add the diluted compounds or vehicle control to the wells. d. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator. e. Assess cell viability using a colorimetric or luminescent method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions. f. Determine the IC50 values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]
Signaling Pathways and Mechanisms of Action
BCR-ABL Signaling Pathway and Inhibition
The constitutively active BCR-ABL tyrosine kinase activates a number of downstream signaling pathways that promote cell proliferation and inhibit apoptosis. These include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. All three inhibitors, this compound, imatinib, and dasatinib, target the ATP-binding site of the ABL kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking these oncogenic signals.
Figure 1. Simplified BCR-ABL signaling pathway and points of inhibition.
Experimental Workflow: Biochemical Kinase Assay
The following diagram illustrates a typical workflow for determining the IC50 of a kinase inhibitor in a biochemical assay format.
Figure 2. Workflow for a biochemical kinase inhibition assay.
Experimental Workflow: Cell-Based Proliferation Assay
The following diagram outlines the general steps involved in a cell-based proliferation assay to determine inhibitor efficacy.
Figure 3. Workflow for a cell-based proliferation assay.
Kinase Selectivity and Off-Target Effects
While potent inhibition of the primary target is crucial, the selectivity of a kinase inhibitor across the human kinome is a critical determinant of its overall safety and efficacy.
-
Imatinib is relatively selective for ABL, KIT, and PDGFR kinases.[3] Its off-target effects are generally considered manageable, though they can have clinical implications.[4][6][7][8]
-
Dasatinib is a multi-targeted inhibitor with potent activity against SRC family kinases in addition to BCR-ABL.[3] This broader activity may contribute to its efficacy against some imatinib-resistant CML but is also associated with a distinct side-effect profile, including pleural effusions.[2][4][9][10]
-
This compound 's broader kinase selectivity profile is not as extensively documented in publicly available literature. Further studies are required to fully characterize its off-target effects and potential for polypharmacology.
Conclusion
The data presented in this guide highlight the distinct efficacy profiles of this compound, imatinib, and dasatinib. Imatinib remains a cornerstone of CML therapy, while dasatinib offers a more potent option for both frontline and imatinib-resistant cases. The standout feature of this compound is its potent inhibition of the T315I "gatekeeper" mutation, which is a major mechanism of resistance to both imatinib and dasatinib. This positions this compound as a compound of significant interest for the treatment of CML that has developed this specific resistance mutation. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential and safety profile of this compound. The experimental protocols and workflows provided herein offer a foundational framework for such continued evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. ujms.net [ujms.net]
- 8. Immunological off-target effects of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies - PMC [pmc.ncbi.nlm.nih.gov]
PPY-A Versus Ponatinib for T315I Mutant Abl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the BCR-Abl kinase domain represents a significant challenge in the treatment of Chronic Myeloid Leukemia (CML), rendering many tyrosine kinase inhibitors (TKIs) ineffective. This guide provides an objective comparison of two potent inhibitors, PPY-A and ponatinib, that have demonstrated efficacy against this resistant mutant.
Performance Data
The following table summarizes the in vitro and cellular inhibitory activities of this compound and ponatinib against wild-type and T315I mutant Abl kinase.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Abl (wild-type) | Kinase Assay | 20 | [1] |
| Abl (T315I mutant) | Kinase Assay | 9 | [1] | |
| Ba/F3-WT Abl | Cell Proliferation | 390 | [1] | |
| Ba/F3-T315I Abl | Cell Proliferation | 180 | [1] | |
| Ponatinib | Abl (wild-type) | Kinase Assay | 0.37 - 0.5 | [2][3] |
| Abl (T315I mutant) | Kinase Assay | 2.0 - 11 | [2][3] | |
| Ba/F3-WT Abl | Cell Proliferation | 0.5 | [1] | |
| Ba/F3-T315I Abl | Cell Proliferation | 11 | [1] |
Mechanism of Action and Signaling Pathway
Both this compound and ponatinib are ATP-competitive inhibitors that target the kinase domain of Abl. The T315I mutation, a substitution of threonine with a bulkier isoleucine at the gatekeeper position, sterically hinders the binding of many TKIs. Ponatinib was specifically designed with a carbon-carbon triple bond to overcome this steric hindrance and form crucial hydrophobic interactions with the isoleucine residue. This compound also potently inhibits the T315I mutant, likely through a distinct binding mode within the ATP pocket.
The BCR-Abl fusion protein activates a cascade of downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. By inhibiting BCR-Abl kinase activity, this compound and ponatinib effectively block these downstream signals, leading to apoptosis of leukemic cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Abl Kinase Assay
Objective: To determine the direct inhibitory effect of this compound and ponatinib on the kinase activity of wild-type and T315I mutant Abl.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant wild-type or T315I mutant Abl kinase is used. A biotinylated peptide substrate (e.g., Abltide) is coated onto microtiter plates.
-
Inhibitor Preparation: A serial dilution of this compound or ponatinib is prepared in the assay buffer.
-
Kinase Reaction: The kinase, peptide substrate, and ATP (at a concentration near the Km for Abl) are incubated with the inhibitors in a kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT) for a defined period (e.g., 60 minutes) at 30°C.[4]
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP) followed by the addition of a chemiluminescent or colorimetric substrate.[2] Alternatively, a luminescence-based assay like the ADP-Glo™ Kinase Assay can be used to measure ADP production, which is directly proportional to kinase activity.[4]
-
Data Analysis: The signal intensity is measured, and IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression.
Ba/F3 Cell Proliferation Assay
Objective: To assess the effect of this compound and ponatinib on the proliferation of cells dependent on BCR-Abl T315I kinase activity for survival.
Protocol:
-
Cell Culture: Murine pro-B Ba/F3 cells are engineered to express the human BCR-Abl fusion protein with the T315I mutation. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics, without the addition of IL-3, as the BCR-Abl expression renders them IL-3 independent for survival and proliferation.[5][6]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or ponatinib.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator.[2]
-
Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTS, MTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's instructions.
-
Data Analysis: The results are used to generate dose-response curves, and IC50 values for cell proliferation inhibition are calculated.
Western Blot Analysis
Objective: To confirm that this compound and ponatinib inhibit the phosphorylation of BCR-Abl and its downstream targets in a cellular context.
Protocol:
-
Cell Treatment and Lysis: Ba/F3-T315I cells are treated with various concentrations of this compound or ponatinib for a specified time (e.g., 2-4 hours). Cells are then harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for phosphorylated BCR-Abl (e.g., anti-phospho-Bcr (Tyr177)) or a downstream target like phospho-CrkL (Tyr207) overnight at 4°C.[7][8]
-
To ensure equal protein loading, a parallel blot or the same blot after stripping is probed with an antibody against total BCR-Abl or a housekeeping protein (e.g., GAPDH).
-
-
Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or loading control.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Human BCR-ABL-T315I Stable Cell Line-Ba/F3 (CSC-RO0125) - Creative Biogene [creative-biogene.com]
- 6. Ba/F3 BCR-ABL-T315I Cell Line - Kyinno Bio [kyinno.com]
- 7. Phospho-Bcr (Tyr177) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validating PPY-A's Effect on Bcr-Abl Signaling: A Comparative Guide
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1][2][3] The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these malignancies.[4][5] Imatinib, the first-generation TKI, demonstrated remarkable efficacy, but resistance, often due to point mutations in the Abl kinase domain, necessitated the development of second and third-generation inhibitors.[3][5][6] This guide provides a framework for evaluating the efficacy of a novel investigational compound, PPY-A, in inhibiting Bcr-Abl signaling, comparing its hypothetical performance against established TKIs.
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound" in the context of Bcr-Abl inhibition. Therefore, this guide will use "this compound" as a placeholder for a hypothetical novel inhibitor and will utilize illustrative data for comparison, based on the profiles of known potent Bcr-Abl inhibitors. The primary objective is to present a comprehensive template for the evaluation and comparison of new chemical entities targeting Bcr-Abl.
Comparative Efficacy of Bcr-Abl Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of established TKIs against wild-type Bcr-Abl and the common T315I mutant, which confers resistance to many TKIs.[1][2][6][7] Hypothetical data for this compound is included to illustrate its potential positioning as a potent pan-Bcr-Abl inhibitor.
| Compound | IC50 (nM) vs. Wild-Type Bcr-Abl | IC50 (nM) vs. T315I Mutant | Key Characteristics |
| Imatinib | ~200-600 | >10,000 | First-generation TKI, ineffective against T315I mutation.[2][6] |
| Nilotinib | ~20-30 | >3,000 | Second-generation TKI, more potent than imatinib but not active against T315I.[6][7] |
| Dasatinib | ~1-5 | >500 | Second-generation dual Src/Abl kinase inhibitor, active against many imatinib-resistant mutations except T315I.[2][6] |
| This compound (Hypothetical) | ~0.5-2 | ~5-20 | Hypothesized to be a potent pan-inhibitor, effective against both wild-type and T315I mutated Bcr-Abl. |
| Ponatinib | ~0.4 | ~2 | Third-generation TKI, potent against wild-type and all tested Bcr-Abl mutants, including T315I.[1][7] |
Bcr-Abl Signaling Pathway and Inhibition
The Bcr-Abl oncoprotein activates multiple downstream signaling pathways that drive cell proliferation and survival. TKIs competitively bind to the ATP-binding site of the Abl kinase domain, inhibiting its activity and blocking downstream signaling.
Caption: Bcr-Abl signaling pathway and the point of TKI intervention.
Experimental Protocols
1. Western Blotting for Phospho-CrkL and Phospho-STAT5
This assay is used to assess the inhibition of Bcr-Abl kinase activity within cells by measuring the phosphorylation of its direct and indirect downstream substrates.
-
Cell Culture and Treatment: Bcr-Abl positive cell lines (e.g., K562, Ba/F3 p210) are cultured to logarithmic growth phase and then treated with varying concentrations of this compound, imatinib, nilotinib, and dasatinib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-CrkL (p-CrkL), total CrkL, phospho-STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the relative phosphorylation levels.
2. In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the Bcr-Abl kinase.
-
Assay Components: Recombinant Bcr-Abl enzyme, a specific peptide substrate (e.g., Abltide), and ATP are used.
-
Inhibition: The enzyme is pre-incubated with a range of concentrations of this compound and control TKIs.
-
Kinase Reaction: The kinase reaction is initiated by the addition of the peptide substrate and ATP. The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based assays with anti-phospho-substrate antibodies or radiometric assays measuring the incorporation of ³²P-ATP.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
3. Cell Viability/Proliferation Assay (MTT or CellTiter-Glo)
This assay determines the effect of the inhibitors on the viability and proliferation of Bcr-Abl dependent cells.
-
Cell Seeding: Bcr-Abl positive cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound and other TKIs for a period of 48-72 hours.
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan crystals are solubilized, and the absorbance is read on a plate reader.
-
CellTiter-Glo Assay: A reagent that measures ATP levels is added to the wells, and the luminescence is measured.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate a typical workflow for evaluating a novel Bcr-Abl inhibitor and a logical comparison of its activity profile.
Caption: A generalized experimental workflow for preclinical validation of this compound.
Caption: Logical diagram for assessing the inhibitory profile of this compound.
Conclusion
This guide outlines a comparative framework for validating the effect of a novel inhibitor, this compound, on Bcr-Abl signaling. By employing a combination of biochemical and cell-based assays, and comparing the results with established TKIs, researchers can comprehensively characterize the potency and potential clinical utility of new therapeutic candidates for Philadelphia chromosome-positive leukemias. The provided experimental protocols and diagrams serve as a template for the systematic evaluation of such compounds.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bcr-Abl tyrosine kinase inhibitor imatinib and promising new agents against Philadelphia chromosome-positive leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The BCR::ABL1 tyrosine kinase inhibitors ponatinib and nilotinib differentially affect endothelial angiogenesis and signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PPY-A and Nilotinib: Potency, Selectivity, and Cellular Effects
In the landscape of targeted therapies for cancers driven by aberrant kinase activity, particularly Chronic Myeloid Leukemia (CML), the development of potent and specific inhibitors is paramount. This guide provides a detailed head-to-head comparison of two noteworthy tyrosine kinase inhibitors: PPY-A and nilotinib. Both compounds target the ABL kinase, the key driver of CML, but exhibit distinct profiles in terms of their potency against wild-type and mutant forms of the kinase, their broader selectivity, and their downstream cellular effects. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data to inform future research and development efforts.
Mechanism of Action and Target Specificity
Both this compound and nilotinib are potent inhibitors of the ABL tyrosine kinase, albeit with different specificities and potencies against various forms of the enzyme.
This compound is a highly potent inhibitor of both the wild-type ABL kinase and the T315I mutant, a common mutation that confers resistance to many first and second-generation ABL inhibitors, including imatinib and, to some extent, nilotinib.[1]
Nilotinib , a second-generation tyrosine kinase inhibitor, is a highly potent inhibitor of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) CML.[2][3] It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme and thereby preventing its catalytic activity.[2] While effective against many imatinib-resistant mutations, nilotinib is notably less effective against the T315I "gatekeeper" mutation.[3][4]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory potency of this compound and nilotinib against their primary target, ABL kinase, as well as a panel of other kinases, providing insight into their selectivity profiles.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | This compound IC50 (nM) | Nilotinib IC50 (nM) |
| Wild-type ABL | 20[1] | 15 - 20[3] |
| T315I mutant ABL | 9[1] | Ineffective |
| PDGFR | Not Available | 69 |
| c-KIT | Not Available | 210 |
| CSF-1R | Not Available | 125 - 250 |
| DDR1 | Not Available | 3.7 |
| c-Src | Not Available | 4600 |
| Lyn | Not Available | 2700 |
| Hck | Not Available | 7500 |
Table 2: Cellular Activity Profile
| Cell Line | Target | This compound IC50 (nM) | Nilotinib IC50 (nM) |
| Ba/F3 expressing wild-type Abl | Wild-type ABL | 390[1] | 15 - 450[3][5] |
| Ba/F3 expressing Abl T315I mutant | T315I mutant ABL | 180[1] | Ineffective |
Downstream Signaling Pathways
Inhibition of the BCR-ABL kinase by this compound and nilotinib disrupts the downstream signaling cascades that are crucial for the proliferation and survival of CML cells. The primary pathways affected include the JAK/STAT and Ras/Raf/MEK/ERK pathways.
Key downstream effectors of BCR-ABL signaling include the adaptor protein CrkL (v-crk avian sarcoma virus CT10 oncogene homolog-like) and the transcription factor STAT5 (Signal Transducer and Activator of Transcription 5). Phosphorylation of both CrkL and STAT5 is a hallmark of BCR-ABL activity.[4][6][7][8][9] Inhibition of BCR-ABL by effective tyrosine kinase inhibitors leads to a reduction in the phosphorylation of these key downstream targets.[4][7][10]
Experimental Protocols
This section provides an overview of the methodologies commonly employed to evaluate the efficacy of kinase inhibitors like this compound and nilotinib.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Protocol Outline:
-
Reagents and Materials: Purified recombinant ABL kinase (wild-type or mutant), kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), ATP, substrate peptide (e.g., Abltide), test compounds (this compound, nilotinib), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a microplate, combine the kinase, substrate peptide, and kinase buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Protocol Outline:
-
Cell Culture: Culture CML cell lines (e.g., K562 or Ba/F3 cells engineered to express BCR-ABL) in appropriate media.
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. After allowing the cells to adhere (if applicable), treat them with serial dilutions of the test compounds. c. Incubate the plate for a specified period (e.g., 72 hours). d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by metabolically active cells. e. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent). f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value as described for the kinase assay.
Western Blotting for Downstream Signaling
Objective: To analyze the phosphorylation status of key downstream signaling proteins (e.g., CrkL, STAT5) in response to inhibitor treatment.
Protocol Outline:
-
Cell Treatment and Lysis: a. Treat cultured CML cells with the test compounds at various concentrations for a defined period. b. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: a. Denature the protein lysates by boiling in Laemmli sample buffer. b. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CrkL or anti-phospho-STAT5) overnight at 4°C. c. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH). b. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein or housekeeping protein levels.
Off-Target Effects and Concluding Remarks
A critical aspect of drug development is understanding the off-target effects of a compound. Nilotinib, while highly potent against BCR-ABL, also inhibits other kinases such as PDGFR, c-KIT, CSF-1R, and DDR1, which may contribute to both its therapeutic efficacy and potential side effects.[3] In contrast, nilotinib shows minimal activity against Src family kinases. The broader kinase selectivity profile of this compound is not as extensively documented in the public domain, highlighting an area for further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bca-protein.com [bca-protein.com]
- 3. Development and targeted use of nilotinib in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nilotinib and MEK inhibitors induce synthetic lethality through paradoxical activation of RAF in drug-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Active (p)CrkL is overexpressed in human malignancies: potential role as a surrogate parameter for therapeutic tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine phosphorylation of CRKL in Philadelphia+ leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JAK2/STAT5 inhibition by nilotinib with ruxolitinib contributes to the elimination of CML CD34+ cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PPY-A's Mechanism of Action: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of genetic approaches used to confirm the mechanism of action of PPY-A, a potent inhibitor of the Abl tyrosine kinase. This compound has demonstrated significant efficacy against both wild-type Bcr-Abl and the clinically challenging T315I "gatekeeper" mutant, a primary driver of resistance to earlier generation tyrosine kinase inhibitors (TKIs) in Chronic Myeloid Leukemia (CML).
Here, we compare this compound's performance with other notable Abl kinase inhibitors, Ponatinib and Asciminib, using supporting experimental data derived from established genetic models. This guide details the experimental protocols for these genetic validation assays and uses pathway and workflow diagrams to illustrate the underlying molecular mechanisms and experimental designs.
Performance Comparison of Abl Kinase Inhibitors
The primary genetic approach to confirm the on-target activity of Abl kinase inhibitors involves cellular proliferation assays using the murine pro-B cell line, Ba/F3. These cells are dependent on the cytokine Interleukin-3 (IL-3) for survival. However, when engineered to express the Bcr-Abl fusion protein, they become IL-3 independent, as their proliferation is now driven by the constitutive activity of the Bcr-Abl kinase. This "oncogene addiction" provides a robust system to test the potency and specificity of inhibitors. By introducing specific mutations, such as T315I, into the Bcr-Abl gene, this model can also be used to evaluate inhibitor efficacy against resistance-conferring variants.
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The data below summarizes the IC50 values for this compound and its alternatives against Ba/F3 cells expressing either wild-type (WT) Bcr-Abl or the T315I mutant.
| Compound | Ba/F3 Cell Line | IC50 (nM) |
| This compound | Ba/F3 Bcr-Abl (WT) | 390 |
| Ba/F3 Bcr-Abl (T315I) | 180 | |
| Ponatinib | Ba/F3 Bcr-Abl (WT) | 0.5 |
| Ba/F3 Bcr-Abl (T315I) | 11 | |
| Asciminib | Ba/F3 Bcr-Abl (WT) | ~1.0 - 5.0 |
| Ba/F3 Bcr-Abl (T315I) | ~4.0 - 20.0 |
Note: IC50 values can vary between experiments and laboratories. The data presented is a representative compilation from multiple sources.
Signaling Pathway and Mechanism of Inhibition
The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives CML by phosphorylating a multitude of downstream substrates. This leads to the activation of several signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis. This compound, like other ATP-competitive inhibitors such as Ponatinib, binds to the ATP-binding pocket of the Abl kinase domain, preventing the phosphorylation of its substrates and thereby blocking downstream signaling. The T315I mutation sterically hinders the binding of many first and second-generation TKIs, but this compound and Ponatinib are designed to accommodate this change. Asciminib represents an alternative approach, binding to the myristoyl pocket of the Abl kinase, an allosteric site, which induces an inactive conformation of the kinase.
Experimental Protocols
Generation of Bcr-Abl Expressing Ba/F3 Cell Lines
A cornerstone of testing Abl kinase inhibitors is the stable expression of Bcr-Abl in Ba/F3 cells. This is typically achieved through lentiviral or retroviral transduction.[1]
Methodology:
-
Vector Preparation: The cDNA for human p210 Bcr-Abl (wild-type) is cloned into a lentiviral or retroviral expression vector. This vector often includes a selectable marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP).
-
Site-Directed Mutagenesis: To create the T315I mutant, site-directed mutagenesis is performed on the wild-type Bcr-Abl expression vector.[2] This involves using primers containing the desired nucleotide change to amplify the plasmid, followed by digestion of the parental template DNA.
-
Virus Production: The expression vectors are co-transfected with packaging plasmids into a producer cell line (e.g., HEK293T) to generate viral particles.
-
Transduction: Ba/F3 cells are cultured with the viral supernatant in the presence of polybrene to facilitate infection.
-
Selection:
-
If using a selectable marker, the transduced cells are cultured in a medium containing the appropriate antibiotic (e.g., puromycin).
-
Alternatively, cells are cultured in a medium lacking IL-3. Only cells that have been successfully transduced with a functional Bcr-Abl construct will proliferate and survive.
-
-
Verification: Expression of the Bcr-Abl protein (wild-type or mutant) is confirmed by Western Blot analysis.
Ba/F3 Cell Proliferation Assay
This assay quantifies the effect of an inhibitor on the viability of Bcr-Abl-driven Ba/F3 cells.[3]
Methodology:
-
Cell Seeding: Ba/F3 cells expressing either WT or T315I Bcr-Abl are washed to remove IL-3 and seeded into 96-well plates at a density of 5,000-10,000 cells/well in a final volume of 100 µL of IL-3-free RPMI medium supplemented with 10% FBS.
-
Compound Addition: The test compounds (this compound, Ponatinib, etc.) are serially diluted to various concentrations. A small volume (e.g., 1 µL) of each dilution is added to the appropriate wells. A DMSO-only control is included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.
CRISPR/Cas9-Mediated Gene Knockout for Target Validation
CRISPR/Cas9 technology offers a definitive method to validate that the cellular effects of a drug are dependent on its target. By knocking out the BCR-ABL gene, researchers can confirm that the sensitivity of CML cells to inhibitors like this compound is lost.[4][5]
Methodology:
-
sgRNA Design: Single guide RNAs (sgRNAs) are designed to target a specific sequence within the BCR-ABL fusion gene.
-
Lentiviral Delivery: The Cas9 nuclease and the specific sgRNA are delivered to Bcr-Abl positive cells (e.g., K562 or Ba/F3-BcrAbl) via lentiviral transduction.
-
Selection and Clonal Expansion: Transduced cells are selected (e.g., via a co-expressed fluorescent marker and FACS) and expanded to generate a knockout cell population.
-
Verification of Knockout: The disruption of the BCR-ABL gene is confirmed at the genomic level by DNA sequencing and at the protein level by Western Blot.
-
Phenotypic Analysis: The knockout cells are then treated with this compound or other Abl kinase inhibitors. The expected result is that the knockout cells will show significantly reduced sensitivity (a much higher IC50) to the inhibitor compared to the parental cell line, confirming that Bcr-Abl is the relevant target.
Conclusion
Genetic approaches are indispensable for the rigorous validation of a targeted drug's mechanism of action. The use of engineered Ba/F3 cell lines provides a robust and quantitative method to compare the potency of inhibitors like this compound against both wild-type and clinically relevant mutant forms of Bcr-Abl. Furthermore, advanced techniques such as CRISPR/Cas9-mediated gene knockout offer an unequivocal confirmation of target engagement and dependency. The collective data from these genetic methodologies confirms that this compound is a potent, on-target inhibitor of Bcr-Abl, including the formidable T315I mutant, positioning it as a valuable compound for further investigation in the treatment of CML.
References
- 1. Transposon-mediated generation of BCR-ABL1-expressing transgenic cell lines for unbiased sensitivity testing of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of Bcr-Abl PROTACs to overcome T315I mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The CRISPR/Cas9 system efficiently reverts the tumorigenic ability of BCR/ABL in vitro and in a xenograft model of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted disruption of the BCR-ABL fusion gene by Cas9/dual-sgRNA inhibits proliferation and induces apoptosis in chronic myeloid leukemia cells : Cas9/Dual-sgRNA targeting of the BCR-ABL fusion gene - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PPY-A's Potency: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of PPY-A, a notable Abl kinase inhibitor, with other key alternatives in the field. The data presented is collated from various independent studies to offer a comprehensive overview for research and development purposes. Due to the nature of collating data from multiple sources, direct comparisons of absolute values should be interpreted with the understanding that experimental conditions may have varied between studies.
Executive Summary
This compound is a potent inhibitor of both wild-type and the clinically significant T315I mutant of Abl kinase. This guide summarizes its in-vitro potency alongside established tyrosine kinase inhibitors (TKIs) such as Imatinib, Dasatinib, Nilotinib, and Ponatinib. The following sections provide detailed quantitative comparisons, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to aid in the evaluation of this compound for research and drug development applications.
Quantitative Potency Comparison
The following tables summarize the biochemical and cellular potencies of this compound and its alternatives against wild-type and T315I mutant Bcr-Abl.
Biochemical Potency: Inhibition of Abl Kinase Activity (IC50, nM)
| Compound | Wild-Type Abl (IC50, nM) | T315I Mutant Abl (IC50, nM) |
| This compound | 20[1] | 9[1] |
| Imatinib | 25-100 | >10,000 |
| Dasatinib | <1 | >500 |
| Nilotinib | 20-30 | >3,000 |
| Ponatinib | 0.37[2] | 2.0[2] |
Note: IC50 values for Imatinib, Dasatinib, and Nilotinib are aggregated from multiple sources and represent a general range.
Cellular Potency: Inhibition of Cell Proliferation (IC50/GI50, nM)
| Compound | Cell Line (Wild-Type Bcr-Abl) | Cell Line (T315I Bcr-Abl) |
| This compound | 390 (Ba/F3)[1] | 180 (Ba/F3)[1] |
| This compound | 110 (K562)[3] | - |
| Imatinib | 200-500 (K562) | >5,000 (Ba/F3) |
| Dasatinib | 1-5 (K562) | >1,000 (Ba/F3) |
| Nilotinib | 20-50 (K562) | >3,000 (Ba/F3) |
| Ponatinib | 0.5 (Ba/F3)[2] | 11 (Ba/F3)[2] |
Note: IC50/GI50 values for Imatinib, Dasatinib, and Nilotinib are aggregated from multiple sources and represent a general range. The specific cell line used is indicated in parentheses where available.
Experimental Protocols
The following are representative methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay (In Vitro)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the Abl kinase.
-
Reagents and Materials:
-
Recombinant full-length Abl kinase (wild-type or T315I mutant)
-
Biotinylated peptide substrate (e.g., a peptide containing the Abl recognition sequence)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Streptavidin-coated microplates
-
Phospho-specific antibody conjugated to a detectable label (e.g., Europium)
-
Plate reader for signal detection
-
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
Recombinant Abl kinase is added to each well and incubated with the compound.
-
The kinase reaction is initiated by the addition of the biotinylated peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated substrate.
-
After washing, a phospho-specific antibody is added to detect the phosphorylated substrate.
-
The amount of phosphorylation is quantified using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Cell-Based Proliferation Assay (In Situ)
This assay measures the ability of a compound to inhibit the proliferation of cancer cells that are dependent on Bcr-Abl kinase activity.
-
Reagents and Materials:
-
Chronic Myeloid Leukemia (CML) cell lines (e.g., K562 for wild-type Bcr-Abl, or Ba/F3 cells engineered to express wild-type or T315I Bcr-Abl).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
Cell proliferation reagent (e.g., MTT, MTS, or a reagent for measuring ATP content).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density.
-
The cells are treated with serial dilutions of the test compounds.
-
The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
A cell proliferation reagent is added to each well according to the manufacturer's instructions.
-
After a further incubation period, the absorbance or luminescence is measured using a microplate reader.
-
The signal is proportional to the number of viable cells.
-
IC50 or GI50 (concentration for 50% growth inhibition) values are determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
-
Visualizations
Bcr-Abl Signaling Pathway and TKI Inhibition
References
A Tale of Two Inhibitors: PPY-A and Asciminib in the Battle Against ABL Kinase
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two distinct inhibitors of the ABL tyrosine kinase: PPY-A and asciminib. While both compounds target the same critical enzyme implicated in Chronic Myeloid Leukemia (CML), they employ fundamentally different mechanisms of action. This report details their respective approaches to inhibition, presents supporting experimental data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways and inhibitory mechanisms.
Executive Summary
This compound is a potent, ATP-competitive inhibitor effective against both wild-type ABL kinase and the notoriously resistant T315I mutant. In contrast, asciminib represents a novel class of allosteric inhibitors, binding to the myristoyl pocket of the ABL kinase to enforce a natural, inactive conformation. This guide will explore the nuances of these two inhibitory models, providing a comprehensive resource for the scientific community.
Mechanism of Action: A Divergent Approach
The primary distinction between this compound and asciminib lies in their binding sites and consequent inhibitory mechanisms.
This compound: The ATP-Competitive Challenger
This compound functions as a Type I ATP-competitive inhibitor, directly competing with adenosine triphosphate (ATP) for binding within the catalytic site of the ABL kinase domain. By occupying this active site, this compound prevents the phosphorylation of downstream substrates, thereby halting the signaling cascade that drives oncogenesis. Structural studies have indicated that this compound binds to the active "DFG-in" conformation of the kinase.
Asciminib: The Allosteric Innovator
Asciminib employs a more subtle, yet equally effective, strategy. It is a first-in-class allosteric inhibitor that specifically targets the myristoyl pocket on the ABL kinase domain.[1][2] Under normal physiological conditions, the binding of a myristoyl group to this pocket induces a conformational change that maintains the kinase in an inactive state. The BCR-ABL1 fusion protein, characteristic of CML, lacks this N-terminal myristoylated cap, leading to constitutive kinase activity.[1][2] Asciminib mimics this natural regulatory mechanism, binding to the myristoyl pocket and locking the kinase in an inactive conformation.[1][2][3]
Below is a diagram illustrating the distinct binding sites of ATP-competitive inhibitors (like this compound) and allosteric inhibitors (asciminib) on the ABL kinase domain.
Figure 1: Binding sites of this compound and asciminib on ABL kinase.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and asciminib against wild-type and T315I mutant ABL kinase, as well as their effects on the proliferation of BCR-ABL-dependent cell lines.
| Inhibitor | Target | IC50 (nM) - Biochemical Assay | Reference |
| This compound | Wild-type ABL | 20 | [4] |
| T315I mutant ABL | 9 | [4] | |
| Asciminib | Wild-type BCR-ABL1 | 3.8 | [5] |
Table 1: Biochemical Inhibition of ABL Kinase
| Inhibitor | Cell Line | IC50 (nM) - Cell Proliferation Assay | Reference |
| This compound | Ba/F3-WT BCR-ABL | 390 | [4] |
| Ba/F3-T315I BCR-ABL | 180 | [4] | |
| Asciminib | Ba/F3-WT BCR-ABL | ~3.8 | [5] |
Table 2: Inhibition of BCR-ABL Driven Cell Proliferation
| Inhibitor | Resistance Mutations |
| This compound | Data on specific resistance mutations for this compound is limited in the reviewed literature. As an ATP-competitive inhibitor, resistance would likely arise from mutations within the ATP-binding pocket that sterically hinder its binding. |
| Asciminib | Mutations in or near the myristoyl binding pocket (e.g., A337V) can confer resistance.[6] Additionally, mutations in the kinase N-lobe (e.g., M244V), distant from the binding site, can also lead to resistance, potentially by disrupting the allosteric regulation of the kinase.[1] Overexpression of ABCG2 and ABCB1 drug efflux pumps has also been shown to mediate resistance in vitro.[7] |
Table 3: Resistance Profiles
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vitro ABL Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified ABL kinase.
Materials:
-
Recombinant full-length c-ABL or mutant ABL kinase
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Peptide substrate (e.g., 5FAM-KKGEAIYAAPFA-NH₂)
-
Test compounds (this compound, asciminib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the assay wells.
-
Add the kinase solution at a predetermined optimal concentration to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP (at its Km concentration).
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Ba/F3 Cell Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of the murine pro-B cell line Ba/F3, which has been rendered IL-3 independent by the expression of the BCR-ABL oncoprotein.
Materials:
-
Ba/F3 cells stably expressing wild-type BCR-ABL or a mutant variant (e.g., T315I)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, asciminib) dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed the Ba/F3 cells in 96-well plates at an appropriate density (e.g., 5,000 cells per well) in complete culture medium without IL-3.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® assay, following the manufacturer's protocol.
-
Determine the IC50 values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
Figure 2: Workflow for the Ba/F3 cell proliferation assay.
ABL Kinase Signaling Pathway
The BCR-ABL fusion protein leads to the constitutive activation of the ABL kinase, which in turn activates a complex network of downstream signaling pathways. These pathways are crucial for the proliferation, survival, and adhesion of leukemic cells. Key downstream effectors include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
The diagram below outlines the central role of BCR-ABL in driving these oncogenic signaling cascades.
Figure 3: Simplified ABL kinase signaling pathway.
Conclusion
This compound and asciminib represent two distinct and powerful strategies for the inhibition of ABL kinase. This compound's direct competition with ATP offers potent inhibition, including against the T315I mutation. Asciminib's novel allosteric mechanism provides a highly specific means of restoring the natural autoinhibition of the ABL kinase. The understanding of their different mechanisms, efficacy profiles, and potential resistance pathways is crucial for the continued development of targeted therapies for CML and other ABL-driven malignancies. This guide provides a foundational comparison to aid researchers in this critical endeavor.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The new allosteric inhibitor asciminib is susceptible to resistance mediated by ABCB1 and ABCG2 overexpression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of PPY-A with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies with conventional chemotherapy holds significant promise for enhancing anti-cancer efficacy and overcoming drug resistance. PPY-A, a potent inhibitor of both wild-type and T315I mutant Abl kinases, has emerged as a promising agent in the treatment of Chronic Myeloid Leukemia (CML).[1] This guide provides a comparative framework for evaluating the potential synergistic effects of this compound with standard chemotherapy agents, drawing upon established methodologies and findings from analogous Abl kinase inhibitors.
Comparative Efficacy of Abl Kinase Inhibitors in Combination with Chemotherapy
While specific data on this compound combination therapy is not yet available, extensive research on the first-generation Abl kinase inhibitor, Imatinib (STI571), provides a strong rationale for investigating similar combinations with this compound. Studies have demonstrated significant synergistic activity when combining Imatinib with various chemotherapeutic drugs in BCR-ABL-positive CML cell lines.
Table 1: Synergistic Effects of Imatinib with Chemotherapeutic Agents in CML Cell Lines
| Chemotherapeutic Agent | Cell Lines Tested | Observed Effect | Combination Index (CI) | Reference |
| Cytarabine | BV173, EM-3, K562 | Significant Synergy | < 1 (at >50% growth inhibition) | [1] |
| Etoposide | BV173, EM-3, K562 | Significant Synergy | < 1 (at >50% growth inhibition) | [1] |
| Mafosfamide | BV173, EM-3, K562 | Synergy (at >60% growth inhibition) | < 1 | [1] |
| Hydroxyurea | BV173, EM-3, K562 | Variable (Synergism, Additivity, Antagonism) | Cell line-dependent | [1] |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
These findings suggest that combining an Abl kinase inhibitor with DNA-damaging agents like cytarabine and etoposide can lead to enhanced cancer cell death. It is hypothesized that this compound, with its potent activity against both wild-type and mutant Abl kinase, could exhibit similar or even more pronounced synergistic effects.
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of this compound with chemotherapy, a series of well-defined in vitro experiments are necessary. The following protocols are standard methodologies used in the field.
Cell Viability and Cytotoxicity Assays
Objective: To quantify the inhibitory effect of this compound, chemotherapy, and their combination on the proliferation and viability of cancer cells.
Methodology: MTT Assay
-
Cell Seeding: Plate CML cells (e.g., K562, Ba/F3) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the selected chemotherapeutic agent, and their combination in a checkerboard format. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use this data to determine the IC50 (half-maximal inhibitory concentration) for each drug and to calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.[1]
Apoptosis Assays
Objective: To determine if the synergistic cytotoxicity observed is due to an increase in programmed cell death (apoptosis).
Methodology: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound, chemotherapy, and their combination at synergistic concentrations for a defined period.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the percentage of Annexin V-positive cells in the combination treatment compared to single agents indicates enhanced apoptosis.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the synergistic interaction is crucial for rational drug development. The BCR-ABL fusion protein activates several downstream signaling pathways that promote cell proliferation and survival.
Caption: Experimental workflow for evaluating this compound and chemotherapy synergy.
The inhibition of BCR-ABL by this compound is expected to downregulate these pro-survival signals, potentially sensitizing the cancer cells to the cytotoxic effects of chemotherapy.
Caption: Key signaling pathways downstream of BCR-ABL targeted by this compound.
Western Blot Analysis Protocol:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-CrkL, phospho-STAT5, total CrkL, total STAT5, cleaved PARP, and β-actin as a loading control).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Densitometric analysis of the bands will reveal the effect of the combination treatment on the phosphorylation status and levels of key signaling and apoptotic proteins.
Conclusion and Future Directions
The preclinical data from analogous Abl kinase inhibitors strongly supports the rationale for investigating the synergistic effects of this compound with conventional chemotherapy in CML and potentially other cancers driven by Abl kinase activity. The experimental framework outlined in this guide provides a robust approach for researchers and drug development professionals to systematically evaluate this promising combination therapy. Future in vivo studies using xenograft models will be critical to validate the in vitro findings and to assess the therapeutic potential of this compound in combination with chemotherapy in a whole-organism context.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of PPY-A
This document provides comprehensive safety and logistical information for the proper disposal of PPY-A, a potent inhibitor of T315l mutant and wild-type Abl kinases. Adherence to these procedural guidelines is critical for laboratory personnel to ensure safety and proper chemical handling. This compound is not classified as a hazardous substance or mixture.[1]
Chemical and Physical Properties
A clear understanding of this compound's properties is fundamental to safe handling and disposal.
| Property | Value |
| Molecular Formula | C22H20N4O2[1] |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 875634-01-8[1] |
| Appearance | Powder |
| Solubility | Soluble to 100 mM in DMSO[2] |
| Purity | ≥98% |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent any degradation that might alter its properties.
| Condition | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In solvent | -80°C | 6 months[1][3] |
| -20°C | 1 month[1][3] |
Note: The compound is stable under recommended storage conditions.[1] Shipping at room temperature is acceptable for periods of less than two weeks.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Detailed Methodologies
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure appropriate PPE is worn. This includes:
-
Safety glasses
-
Lab coat
-
Gloves
2. Waste Identification and Segregation:
-
Solid Waste: Includes unused this compound powder, contaminated vials, and weighing papers.
-
Liquid Waste: Includes solutions of this compound in solvents (e.g., DMSO).
-
Keep this compound waste separate from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
3. Spill Management: In case of a spill, follow these steps:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
For liquid spills, absorb the solution with a finely-powdered liquid-binding material like diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Decontaminate the surfaces and any equipment by scrubbing with alcohol.[1]
-
Collect all contaminated material for disposal.[1]
4. Waste Containment:
-
Solid Waste: Place directly into a clearly labeled, sealed container.
-
Liquid Waste: Absorb the liquid waste with an inert material (e.g., vermiculite, dry sand). Once absorbed, place the material into a sealed container.
-
Prevent any waste from entering drains or water courses.[1]
5. Final Disposal:
-
Label the waste container clearly as "this compound Waste" and include any solvent information.
-
Dispose of the contaminated material according to your institution's and local environmental regulations. Consult with your Environmental Health and Safety (EHS) department for specific guidance.
First Aid Procedures
In case of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
This guide is intended for research use by experienced personnel in appropriately equipped facilities. The user bears the full responsibility for the safe use of this material.[1]
References
Essential Safety and Handling Protocols for PPY-A, a Potent Abl Kinase Inhibitor
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds like PPY-A. This compound is a powerful inhibitor of both T315l mutant and wild-type Abl kinases, with IC50 values of 9 and 20 nM, respectively, and is utilized in research, particularly in the study of chronic myeloid leukemia (CML).[1][2] Due to its high potency, stringent adherence to safety protocols is essential to minimize exposure and mitigate potential health risks.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound in both solid and solution forms. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with two pairs of nitrile gloves. Eye Protection: Chemical splash goggles. Lab Coat: Disposable or dedicated non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[3] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[3] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[3] |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural workflow for safely handling this compound from receipt to disposal. Adherence to these steps is critical for personnel safety and to prevent cross-contamination.
Operational Plan for this compound Handling
1. Designated Area: All work with this compound, from handling the solid compound to preparing solutions and conducting experiments, must be performed in a designated and clearly marked area within the laboratory.[3]
2. Engineering Controls:
-
Weighing: Always weigh solid this compound in a certified chemical fume hood or a powder containment hood to prevent inhalation of fine powders.[3]
-
Solution Handling: All manipulations of concentrated this compound solutions should be carried out in a chemical fume hood.[3]
-
Cell Culture: A Class II biological safety cabinet is required for all cell culture work to maintain sterility and protect the user.[3]
3. Personal Protective Equipment (PPE) Protocol:
-
Donning: Before entering the designated handling area, don the appropriate PPE as specified in the table above.
-
Doffing: Remove PPE before leaving the designated area to prevent the spread of contamination. Dispose of single-use PPE in the designated hazardous waste container.
4. Hand Hygiene: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Solid Waste:
-
All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and disposable lab coats, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
2. Liquid Waste:
-
Unused this compound solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container.[3]
-
Do not pour this compound waste down the drain. [3]
3. Decontamination:
-
All non-disposable equipment, such as glassware and spatulas, must be decontaminated. A validated decontamination procedure should be in place to remove or destroy the compound.[4]
The logical relationship for the disposal plan is illustrated in the following diagram:
By implementing these comprehensive safety and handling procedures, research institutions can significantly mitigate the risks associated with the potent kinase inhibitor this compound, ensuring the well-being of their personnel while advancing critical scientific research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
